NUCC-390
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIKILOAGDRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of NUCC-390
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-390 is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its engagement with the CXCR4 receptor and subsequent activation of downstream signaling cascades. This guide summarizes key quantitative data, presents detailed experimental methodologies for assessing this compound activity, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
The CXCL12/CXCR4 signaling axis plays a pivotal role in numerous biological functions, including stem cell homing, immune cell trafficking, and neuronal development.[1][2] Dysregulation of this axis is implicated in various diseases, such as cancer metastasis, inflammatory disorders, and HIV-1 entry into host cells.[1][3] While the natural ligand for CXCR4 is the chemokine CXCL12 (also known as SDF-1), its therapeutic potential is limited by poor pharmacokinetic properties.[2] this compound has emerged as a promising small-molecule CXCR4 agonist, mimicking the pro-regenerative and signaling activities of CXCL12 with potentially improved pharmacological characteristics.[2][4] This guide delves into the molecular mechanisms by which this compound exerts its effects.
Core Mechanism of Action: CXCR4 Agonism
This compound functions as a direct agonist of the CXCR4 receptor.[1] Upon binding, it induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. The agonistic activity of this compound has been demonstrated to elicit hallmark responses of CXCR4 activation, which are effectively blocked by the selective CXCR4 antagonist, AMD3100.[1][4][5]
G Protein-Coupled Signaling
CXCR4 primarily couples to the Gαi family of heterotrimeric G proteins.[5][6][7] Activation of CXCR4 by an agonist like this compound is expected to catalyze the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the liberated Gβγ subunits act as secondary messengers, propagating the signal downstream.
-
Gαi-Mediated Pathway: The activated Gαi subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Gβγ-Mediated Pathway: The Gβγ dimer can activate various effector enzymes, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1]
β-Arrestin Recruitment and Receptor Internalization
Following agonist-induced activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a dual role in desensitizing the G protein signal and initiating G protein-independent signaling pathways.[2][8] β-arrestin binding also mediates the internalization of the receptor via clathrin-coated pits, a process that can lead to either receptor degradation or recycling back to the plasma membrane.[2][8] this compound has been shown to induce the internalization of CXCR4, indicating its engagement with this regulatory pathway.[1][5]
Key Downstream Signaling Pathways Activated by this compound
Experimental evidence has confirmed that this compound activates several critical downstream signaling pathways upon CXCR4 engagement.
Intracellular Calcium Mobilization
A robust and rapid increase in intracellular calcium concentration ([Ca²⁺]i) is a key indicator of CXCR4 activation.[1][5] This is primarily mediated by the Gβγ-PLCβ signaling axis, where PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound has been demonstrated to produce a strong intracellular calcium response in CXCR4-expressing cells.[1][5]
ERK Phosphorylation
The extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, is another important downstream target of CXCR4 signaling.[1][2] ERK activation can be initiated through both G protein-dependent and β-arrestin-mediated pathways and plays a crucial role in cell proliferation, survival, and differentiation.[4] this compound treatment leads to an increase in the phosphorylation of ERK (pERK), confirming the activation of this signaling cascade.[1][5]
Axonal Growth and Neuronal Regeneration
A significant functional outcome of this compound-mediated CXCR4 activation is the promotion of axonal elongation and functional recovery of damaged neurons.[4][9] This neuro-regenerative effect is attributed to the activation of signaling pathways that support neuronal survival and growth. The therapeutic potential of this compound in the context of nerve injury is a key area of ongoing research.[2][4][9]
Quantitative Data Summary
While the primary literature confirms the agonistic activities of this compound, specific EC₅₀ values for each signaling pathway are not consistently reported across all publications. The following table summarizes the available quantitative and qualitative data.
| Parameter | Assay | Cell Line | This compound Concentration/Effect | Reference Compound | Antagonist | Reference |
| CXCR4 Agonism | Calcium Mobilization | Human Melanoma Cells (C8161) | Robust increase in [Ca²⁺]i at 10 µM | SDF-1 (100 nM) | AMD3100 (1 µM) | [1][5] |
| ERK Phosphorylation | Human Melanoma Cells (C8161) | Increased pERK levels at 10 µM (pre-treatment 30 mins) | SDF-1 (100 nM) | Not specified | [1][5] | |
| Receptor Internalization | HEK cells expressing CXCR4-YFP | Induced internalization at 10 µM (2 hours) | SDF-1 | AMD3100 | [1] | |
| Axonal Growth | Cerebellar Granule Neurons (CGNs) | Boosted axonal growth at 0-1.25 µM (24 hours) | Not specified | AMD3100 | [4] |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization based on the cell line and experimental conditions.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following CXCR4 activation by this compound.
Materials:
-
CXCR4-expressing cells (e.g., C8161 human melanoma cells)
-
Cell culture medium
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
CXCL12 (positive control)
-
AMD3100 (antagonist)
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Protocol:
-
Cell Preparation: Seed CXCR4-expressing cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the Fura-2 AM loading buffer.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound, CXCL12, and AMD3100 in HBSS.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the compounds (this compound, CXCL12, or AMD3100 followed by agonist) to the wells.
-
Immediately begin kinetic measurements of the fluorescence ratio for several minutes.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC₅₀ value.
ERK Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in response to this compound-mediated CXCR4 activation.
Materials:
-
CXCR4-expressing cells (e.g., C8161)
-
Cell culture medium
-
Serum-free medium
-
This compound
-
CXCL12 (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Before stimulation, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound or CXCL12 for a predetermined time (e.g., 5-30 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each condition.
Receptor Internalization Assay (Confocal Microscopy)
Objective: To visualize and quantify the internalization of CXCR4 from the plasma membrane upon treatment with this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for CXCR4 tagged with a fluorescent protein (e.g., YFP or GFP)
-
Transfection reagent
-
Glass-bottom dishes or coverslips
-
This compound
-
Hoechst stain (for nuclei)
-
Confocal microscope
Protocol:
-
Cell Transfection: Seed cells on glass-bottom dishes or coverslips. Transfect the cells with the CXCR4-YFP expression vector using a suitable transfection reagent. Allow 24-48 hours for receptor expression.
-
Stimulation: Replace the culture medium with fresh medium containing this compound at the desired concentration. Include a vehicle-treated control.
-
Incubate the cells for the desired time (e.g., 2 hours) at 37°C.
-
Staining and Fixation (Optional but Recommended):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and stain the nuclei with Hoechst stain.
-
-
Imaging:
-
Acquire images using a confocal microscope. Capture Z-stacks to visualize the entire cell volume.
-
Use appropriate laser lines and filters for YFP/GFP and Hoechst.
-
-
Data Analysis:
-
For each cell, quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
Calculate the percentage of internalized receptor for each treatment condition.
-
Conclusion
This compound is a potent small-molecule agonist of the CXCR4 receptor that effectively activates key downstream signaling pathways, including intracellular calcium mobilization and ERK phosphorylation, and induces receptor internalization. These actions underscore its potential as a therapeutic agent for conditions where modulation of the CXCL12/CXCR4 axis is beneficial, particularly in the context of nerve regeneration. Further studies to elucidate the precise G protein subtype and β-arrestin engagement profile of this compound will provide a more detailed understanding of its signaling properties and potential for biased agonism, which could inform its future clinical development.
References
- 1. abeomics.com [abeomics.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of CXCR4-Mediated Gi1 Activation by EGF Receptor and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]
- 9. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
NUCC-390: A Comprehensive Technical Guide to a Selective CXCR4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NUCC-390, a novel, small-molecule, selective agonist for the C-X-C chemokine receptor 4 (CXCR4). CXCR4, a G-protein coupled receptor, and its endogenous ligand, CXCL12, play a critical role in various physiological and pathological processes, including immune response, hematopoiesis, and nerve regeneration. This compound has emerged as a potent tool for studying CXCR4 signaling and holds therapeutic potential, particularly in the context of neuroregeneration. This document details the pharmacological properties of this compound, presents its activity in key functional assays, provides detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways it activates.
Introduction
The CXCL12/CXCR4 signaling axis is a well-established pathway involved in cell migration, proliferation, and survival. Dysregulation of this axis is implicated in various diseases, including cancer and inflammatory disorders. While the natural ligand, CXCL12, is a large protein with complex pharmacokinetics, the development of small-molecule modulators offers significant advantages for both research and therapeutic applications. This compound is a recently identified small-molecule agonist that selectively activates the CXCR4 receptor, mimicking the pro-regenerative effects of CXCL12.[1][2][3] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this compound.
Pharmacological Profile of this compound
This compound is a potent and selective agonist of the CXCR4 receptor. Its activity has been characterized through a variety of in vitro and in vivo studies, demonstrating its ability to induce downstream signaling, promote receptor internalization, and stimulate biological responses such as axonal growth.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in comparison to the endogenous ligand, CXCL12.
| Parameter | This compound | CXCL12 (SDF-1α) | Assay System |
| Binding Affinity (IC50) | ~0.8 µM | Not Reported | ³⁵S-CXCL12α displacement |
| Calcium Mobilization (EC50) | ~1.2 µM | ~0.1 µM | C8161 melanoma cells |
| β-arrestin Recruitment (EC50) | Not Reported | 3.1 nM | CHO-PathHunter® cells |
Table 1: Binding Affinity and Functional Potency of this compound. This table provides a summary of the reported binding affinity and functional potency of this compound in comparison to CXCL12.
| Functional Readout | This compound (Concentration) | Effect | Assay System |
| ERK Phosphorylation | 10 µM | Increased pERK levels | C8161 melanoma cells |
| CXCR4 Internalization | 10 µM (2 hours) | Induced receptor internalization | HEK293 cells expressing CXCR4-YFP |
| Axonal Growth | 0.0625 - 0.25 µM | Increased axon length | Cultured rat spinal cord motor neurons |
| Chemotaxis | 10 µM | Matched chemotactic activity of SDF-1 (100 nM) | C8161 cells (Boyden chamber assay) |
Table 2: Functional Effects of this compound in Cellular Assays. This table summarizes the observed functional effects of this compound in various in vitro assays.[4]
Signaling Pathways Activated by this compound
Upon binding to CXCR4, this compound activates downstream signaling cascades that are crucial for its biological effects. These pathways can be broadly categorized into G-protein-dependent and β-arrestin-mediated pathways.
G-Protein-Dependent Signaling
Activation of CXCR4 by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[5][6] This initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger in many cellular processes.[1] The Gβγ subunit can also activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
β-Arrestin-Mediated Signaling and Receptor Internalization
Following agonist binding and G-protein activation, CXCR4 is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins to the receptor. β-arrestin binding uncouples the receptor from G-proteins, leading to signal desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling that can be G-protein-independent. This includes the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway.[7] β-arrestin also mediates the internalization of the CXCR4 receptor via clathrin-coated pits, a crucial step for receptor downregulation and resensitization.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing CXCR4
-
Radiolabeled CXCL12 (e.g., [¹²⁵I]SDF-1α)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[8]
-
Wash Buffer (ice-cold)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)[8]
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled CXCL12, and varying concentrations of this compound. Incubate at 30°C for 60 minutes with gentle agitation.[8]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Detection: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation by this compound.
Materials:
-
Cells endogenously or recombinantly expressing CXCR4 (e.g., C8161, HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution (containing probenecid) for 1 hour at 37°C.[9]
-
Baseline Reading: Wash the cells with assay buffer and place the plate in the fluorescence plate reader. Record the baseline fluorescence for a short period.
-
Agonist Injection: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the change in fluorescence against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (pERK) relative to total ERK.
Materials:
-
CXCR4-expressing cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and serum-starve overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against pERK. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK to ensure equal loading.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Express the results as a ratio of pERK to total ERK.
CXCR4 Receptor Internalization Assay (Immunofluorescence)
This assay visualizes the translocation of CXCR4 from the cell surface to intracellular compartments upon stimulation with this compound.
Materials:
-
Cells expressing CXCR4 (e.g., HeLa cells) grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against CXCR4
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-CXCR4 antibody. After washing, incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of CXCR4 using a confocal microscope.
-
Analysis: Observe the shift of CXCR4 staining from the plasma membrane to intracellular vesicles in the this compound-treated cells compared to the untreated control.
In Vitro Axonal Outgrowth Assay
This assay assesses the ability of this compound to promote the growth of axons from cultured neurons.[1][2][10]
Materials:
-
Primary motor neurons or a suitable neuronal cell line
-
Culture plates or coverslips coated with an adhesive substrate (e.g., poly-L-lysine and laminin)[11]
-
Neuronal culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Protocol:
-
Cell Plating: Plate the neurons on the coated culture surface and allow them to adhere.
-
Treatment: Add this compound at various concentrations to the culture medium.
-
Incubation: Culture the neurons for a defined period (e.g., 24-48 hours) to allow for axonal growth.
-
Fixation and Staining: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker to visualize the axons.
-
Imaging and Analysis: Acquire images of the neurons using a fluorescence microscope. Use image analysis software to trace and measure the length of the axons. Compare the average axon length in this compound-treated cultures to that of the untreated control.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex biology of the CXCR4 receptor. Its agonistic properties, coupled with its small-molecule nature, make it a promising candidate for further research and potential therapeutic development, particularly in the field of neuroregeneration. This technical guide provides a comprehensive resource of its known properties and detailed methodologies to facilitate its use and further exploration by the scientific community. The provided data and protocols should serve as a solid foundation for designing and executing experiments aimed at elucidating the full potential of this compound.
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Chemokine Receptor Trafficking by Confocal Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. Monitoring Chemokine Receptor Trafficking by Confocal Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of NUCC-390
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule NUCC-390, a novel and selective agonist of the C-X-C chemokine receptor type 4 (CXCR4). This document details its discovery, mechanism of action, synthesis, and significant potential in promoting nerve regeneration. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction to this compound
This compound is a small molecule that acts as a selective agonist for the CXCR4 receptor.[1] The activation of the CXCR4 receptor by its endogenous ligand, CXCL12 (also known as SDF-1), is crucial in various physiological and pathological processes, including immune responses, stem cell migration, and neuronal development.[2][3] this compound mimics the pro-regenerative actions of CXCL12, offering a therapeutic potential for conditions involving nerve damage and degeneration due to its favorable pharmacokinetic properties compared to the natural chemokine ligand.[2][4]
Discovery and Characterization
This compound was identified through virtual screening and subsequent biological characterization as a potent CXCR4 agonist.[5] Its discovery was part of a broader effort to identify novel small-molecule modulators of the CXCR4 receptor.[5] Unlike antagonists that block the receptor, this compound activates CXCR4, initiating downstream signaling cascades.[1]
Mechanism of Action
This compound exerts its biological effects by binding to and activating the CXCR4 receptor, a G-protein coupled receptor (GPCR).[3] This activation triggers a cascade of intracellular signaling events that are critical for its therapeutic effects.
3.1. Receptor Binding and Activation
This compound has been shown to be an orthosteric agonist of the CXCR4 receptor.[6] Its agonist activity is demonstrated by its ability to induce cellular responses that are characteristic of CXCR4 activation, and these effects can be blocked by selective CXCR4 antagonists like AMD3100 (Plerixafor).[1][3][6]
3.2. Downstream Signaling Pathways
Upon activation by this compound, the CXCR4 receptor initiates several downstream signaling pathways. A key pathway involves the activation of Extracellular signal-Regulated Kinase (ERK). Pre-treatment of cells with this compound leads to increased levels of phosphorylated ERK (pERK), indicating the stimulation of the MAPK/ERK pathway which is known to be involved in cell growth and differentiation.[1]
Another significant downstream effect is the mobilization of intracellular calcium ((Ca)i). This compound produces a strong (Ca)i response in CXCR4-expressing cells, an effect that is also blocked by the antagonist AMD3100.[1][6]
Furthermore, agonist binding to GPCRs typically leads to receptor internalization as a mechanism of signal desensitization. This compound has been demonstrated to induce the internalization of CXCR4 receptors.[1][5][7]
Below is a diagram illustrating the signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20180155295A1 - Cxcr4 chemokine receptor modulators - Google Patents [patents.google.com]
- 7. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
NUCC-390: A Novel CXCR4 Agonist for the Promotion of Nerve Recovery and Axonal Growth
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
NUCC-390 is a small molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4) that has demonstrated significant potential in promoting nerve repair and axonal regeneration. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of this compound in nerve recovery, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies for neurological damage.
Core Mechanism of Action: CXCR4 Agonism
This compound exerts its pro-regenerative effects by acting as an agonist for the CXCR4 receptor.[1][2][3] In the context of nerve injury, the expression of CXCR4 is upregulated on the damaged neuronal axons.[4][5] Its natural ligand, the chemokine CXCL12α (also known as SDF-1), is released by surrounding Schwann cells, initiating a signaling cascade that promotes axonal growth.[4][5] this compound mimics the action of CXCL12α, offering a therapeutic advantage due to its small molecule nature and likely more favorable pharmacokinetic properties.[2][6] The pro-regenerative effects of this compound are consistently shown to be dependent on CXCR4 activation, as they are abolished by the co-administration of the selective CXCR4 antagonist, AMD3100.[1][2]
Signaling Pathway
The binding of this compound to CXCR4 is believed to initiate downstream signaling pathways that are crucial for cytoskeletal rearrangement and membrane trafficking, processes essential for axonal elongation. While the precise downstream effectors of this compound-activated CXCR4 in the context of axonal regeneration are still under detailed investigation, the process is known to involve the activation of pathways that lead to enhanced neurite outgrowth.
Figure 1: Proposed signaling pathway for this compound-mediated axonal growth.
Quantitative Data on the Efficacy of this compound
The pro-regenerative effects of this compound have been quantified in several preclinical models, including in vitro neuronal cultures and in vivo models of nerve injury. The following tables summarize the key quantitative findings.
In Vitro Axonal Growth Promotion
| Cell Type | This compound Concentration | Treatment Duration | Outcome Measure | Result (% of Control) | Reference |
| Cerebellar Granule Neurons | 0.25 µM | 24 hours | Average Axon Length | ~140% | [1] |
| Cerebellar Granule Neurons | 0.5 µM | 24 hours | Average Axon Length | ~160% | [1] |
| Cerebellar Granule Neurons | 1.25 µM | 24 hours | Average Axon Length | ~155% | [1] |
| Spinal Cord Motor Neurons | 0.1 µM | 24 hours | Average Axon Length | ~120% | [2] |
| Spinal Cord Motor Neurons | 0.25 µM | 24 hours | Average Axon Length | ~135% | [2] |
| Spinal Cord Motor Neurons | 0.5 µM | 24 hours | Average Axon Length | ~145% | [2] |
In Vivo Functional Recovery after Nerve Injury
| Injury Model | Animal Model | Treatment Protocol | Time Point | Outcome Measure | Result | Reference |
| α-Latrotoxin-induced NMJ degeneration | Mouse | 3.2 mg/kg, twice daily for 3 days | 72 hours | Evoked Junctional Potentials (EJPs) | Significant recovery of neurotransmission | [1] |
| Sciatic Nerve Crush | Mouse | Daily administration | 7, 14, 28 days | Compound Muscle Action Potential (CMAP) Area | Accelerated and enhanced functional recovery | [2] |
| Taipoxin-induced NMJ degeneration | Mouse | Post-intoxication administration | Not specified | Evoked Junctional Potentials (EJPs) and NMJ re-innervation | Accelerated recovery from paralysis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Neurite Outgrowth Assay
This assay is used to quantify the direct effect of this compound on axonal elongation in cultured neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways of NUCC-390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream signaling pathways activated by NUCC-390, a novel, selective small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4). This document outlines the core signaling cascades, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Introduction to this compound and its Target, CXCR4
This compound has emerged as a significant research tool and potential therapeutic agent due to its agonistic activity on the CXCR4 receptor.[1][2][3] CXCR4, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and neuronal development.[4] Its dysregulation is implicated in several diseases, such as cancer metastasis and WHIM syndrome. This compound mimics the action of the endogenous CXCR4 ligand, CXCL12, initiating a cascade of intracellular signaling events.[5][6][7]
Downstream Signaling Pathways of this compound
As an agonist of the CXCR4 receptor, this compound is known to activate two primary signaling arms: G-protein dependent pathways and β-arrestin mediated pathways. These pathways culminate in various cellular responses, including calcium mobilization, activation of the MAPK/ERK pathway, and receptor internalization.
G-Protein Dependent Signaling
Upon binding of this compound, CXCR4 undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily those of the Gαi and Gαq subtypes.[8][9][10]
-
Gαi Pathway: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C-β (PLC-β) and phosphoinositide 3-kinase (PI3K).[4][8]
-
Gαq Pathway: Activation of Gαq directly stimulates PLC-β.[8]
Both G-protein pathways converge on the activation of PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[8] DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).
The activation of PI3K by Gβγ subunits initiates a cascade that includes the activation of Akt and downstream effectors, contributing to cell survival and proliferation. The Gβγ subunits and PKC can also contribute to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[11][12]
β-Arrestin Mediated Signaling
Following agonist binding and G-protein activation, CXCR4 is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and 2) to the receptor.[13] β-arrestins play a dual role:
-
Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestins also act as adaptor proteins, linking the receptor to the endocytic machinery (e.g., clathrin), thereby promoting receptor internalization.[4][8] this compound has been shown to induce CXCR4 internalization.[1][2][14][15]
-
Signal Transduction: β-arrestins can also function as signal transducers themselves by scaffolding various signaling proteins. For CXCR4, β-arrestin can scaffold components of the MAPK cascade, leading to a sustained phase of ERK activation.[4][13][16][17][18]
Quantitative Data for this compound Activity
The following table summarizes the available quantitative data for the interaction of this compound with the CXCR4 receptor and its downstream signaling events.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Ligand Binding | ||||
| IC50 (CXCL12α displacement) | 0.8 µM | Chem-1 | Radioligand Binding | N/A |
| Calcium Mobilization | ||||
| EC50 | 1.2 µM | C8161 | Calcium Flux Assay | N/A |
| pERK Activation | ||||
| Qualitative Observation | Increased pERK levels at 10 µM | C8161 | Western Blot | [1] |
| Receptor Internalization | ||||
| Qualitative Observation | Internalization observed at 10 µM | HEK293 | Microscopy | [14] |
| Dose-dependent internalization | Observed with 0.01 µM to 10 µM | HEK293 | Microscopy | [15] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the downstream signaling of this compound are provided below.
pERK Activation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 in response to this compound stimulation in HEK293 cells stably expressing CXCR4.
Materials:
-
HEK293 cells stably expressing HA-tagged CXCR4
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
CXCL12 (positive control)
-
AMD3100 (CXCR4 antagonist)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-HA tag
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation:
-
Plate HEK293-CXCR4 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to stimulation.
-
-
Stimulation:
-
Prepare a dose-response range of this compound (e.g., 0.1, 1, 10, 100 µM).
-
For antagonist experiments, pre-incubate cells with AMD3100 (e.g., 10 µM) for 30 minutes before adding this compound.
-
Stimulate cells with this compound, CXCL12 (e.g., 100 nM), or vehicle for a predetermined time (e.g., 5, 15, 30 minutes). A time-course experiment is recommended for initial characterization.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL substrate and capture the signal with an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and/or a loading control like GAPDH or β-actin.
-
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure intracellular calcium flux in CHO-K1 cells stably expressing CXCR4.
Materials:
-
CHO-K1 cells stably expressing CXCR4
-
Complete growth medium (e.g., F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound
-
CXCL12 (positive control)
-
Ionomycin (positive control for dye loading)
-
EGTA (negative control)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate CHO-K1-CXCR4 cells in black, clear-bottom microplates and grow to confluency.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Aspirate the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a dose-response range of this compound and controls in assay buffer at a concentration 4-5 times the final desired concentration.
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Automatically inject the this compound or control solutions and continue to record the fluorescence intensity for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response and normalize it to the baseline.
-
Generate dose-response curves and calculate EC50 values.
-
CXCR4 Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of CXCR4 from the cell surface upon stimulation with this compound using flow cytometry.
Materials:
-
Jurkat cells (endogenously expressing CXCR4) or HEK293 cells transfected with FLAG-tagged CXCR4
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS for Jurkat cells)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound
-
CXCL12 (positive control)
-
Primary antibody: PE-conjugated anti-CXCR4 antibody (for Jurkat cells) or anti-FLAG M1 antibody (for transfected HEK293 cells)
-
Secondary antibody (if needed): FITC-conjugated anti-mouse IgG
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with assay buffer.
-
Resuspend the cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Stimulation:
-
Aliquot cells into FACS tubes.
-
Add a dose-response range of this compound or controls and incubate at 37°C for a specified time (e.g., 30, 60 minutes) to allow for internalization. A time-course experiment is recommended.
-
Include an untreated control and a positive control (CXCL12).
-
-
Staining:
-
After incubation, place the tubes on ice to stop internalization.
-
Wash the cells with ice-cold assay buffer.
-
Resuspend the cells in ice-cold assay buffer containing the primary antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
If a secondary antibody is required, wash the cells and then incubate with the secondary antibody on ice for 30 minutes in the dark.
-
-
Fixation and Analysis:
-
Wash the cells with ice-cold assay buffer.
-
Resuspend the cells in fixation buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of CXCR4 remaining on the cell surface.
-
Calculate the percentage of receptor internalization relative to the untreated control.
-
Generate dose-response curves and determine the Emax and EC50 for internalization.
-
Visualizing the Signaling Network and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathways via CXCR4.
Caption: Experimental workflow for pERK Western blotting.
Caption: Workflow for calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modulation of CXCR4-Mediated Gi1 Activation by EGF Receptor and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SDF1α/CXCR4 Signaling, via ERKs and the Transcription Factor Egr1, Induces Expression of a 67-kDa Form of Glutamic Acid Decarboxylase in Embryonic Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 16. researchgate.net [researchgate.net]
- 17. Activation and targeting of extracellular signal-regulated kinases by β-arrestin scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of NUCC-390 in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-390 has emerged as a promising small-molecule therapeutic candidate with significant potential in the field of neuroregeneration. As a selective agonist of the C-X-C chemokine receptor type 4 (CXCR4), this compound mimics the pro-regenerative effects of the natural ligand, CXCL12α, by promoting axonal growth and functional recovery following nerve damage.[1][2][3] Preclinical studies have demonstrated its efficacy in various models of peripheral neurodegeneration, suggesting its potential application in treating conditions such as peripheral nerve injuries, neuropathies, and possibly certain neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1] This technical guide provides an in-depth overview of the core data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Core Mechanism of Action: CXCR4 Agonism
This compound exerts its therapeutic effects by acting as a potent agonist for the CXCR4 receptor.[4] The CXCL12α-CXCR4 signaling axis is crucial for various physiological processes, including neuronal guidance and development.[1][2] Following nerve injury, the expression of both CXCL12α and CXCR4 is upregulated at the site of damage, indicating an endogenous repair mechanism.[1][3] this compound harnesses this pathway to stimulate axonal elongation and functional recovery.[1][3] Its action is specific to CXCR4, as the therapeutic effects are completely abrogated by the co-administration of AMD3100, a well-characterized CXCR4 antagonist.[2]
Signaling Pathway
The binding of this compound to CXCR4 initiates a downstream signaling cascade that promotes neuronal repair and growth. This includes the activation of pathways associated with cell migration, proliferation, and survival. A key downstream effect is the stimulation of axonal elongation, a critical step in nerve regeneration.
Quantitative Preclinical Data
The pro-regenerative effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Axonal Elongation in Primary Motor Neurons
| Treatment Group | Concentration | Mean Axon Length (% of Control) | Reference |
| Control (Untreated) | - | 100% | [1] |
| This compound | 0.25 µmol/L | Significantly Increased | [1] |
| This compound + AMD3100 | 0.25 µmol/L + 10 µmol/L | No Significant Increase | [1] |
Note: Specific percentage increases were not provided in the source material, but were described as significant.
Table 2: In Vivo Functional Recovery after Sciatic Nerve Crush
| Treatment Group | Metric | Time Point | Result | Reference |
| Control (Untreated) | CMAP Amplitude | Post-Injury | Delayed Recovery | [1] |
| This compound | CMAP Amplitude | Post-Injury | Accelerated Recovery | [1] |
| This compound + AMD3100 | CMAP Amplitude | Post-Injury | Recovery Prevented | [1] |
CMAP: Compound Muscle Action Potential, a measure of neuromuscular function.
Table 3: In Vivo Recovery from Toxin-Induced Neurodegeneration
| Treatment Group | Model | Metric | Result | Reference |
| This compound | α-Latrotoxin-induced degeneration | Evoked Junctional Potentials (EJPs) & Re-innervation | Strongly promoted functional and structural recovery | [2] |
| This compound | Taipoxin-induced paralysis | Evoked Junctional Potentials (EJPs) & Re-innervation | Significantly accelerated recovery from paralysis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Axonal Elongation Assay
This assay assesses the direct effect of this compound on promoting the growth of motor neuron axons in a controlled environment.
Methodology:
-
Cell Isolation and Culture: Primary spinal cord motor neurons (SCMNs) are isolated from embryonic rats and cultured in a medium that supports their survival and growth.[1]
-
Treatment: After allowing the neurons to adhere to the culture substrate, the medium is replaced with one containing different concentrations of this compound. Control groups include untreated cells and cells treated with both this compound and the CXCR4 antagonist AMD3100.[1]
-
Incubation: The cultures are incubated for a defined period, typically 24 hours, to allow for axonal growth.[1]
-
Immunostaining: Following incubation, the cells are fixed and stained with an antibody against β3-tubulin, a protein specific to neuronal axons, to visualize the axonal processes.[1]
-
Imaging and Analysis: The stained cultures are imaged using fluorescence microscopy. The length of the axons is then measured using appropriate image analysis software, and the data from different treatment groups are statistically compared.[1]
In Vivo Sciatic Nerve Crush Model
This model evaluates the efficacy of this compound in promoting functional and anatomical recovery after a traumatic nerve injury in live animals.
Methodology:
-
Animal Model: The experiments are typically performed on adult mice (e.g., CD1 or C57BL6-J strains).[1]
-
Surgical Procedure: Animals are anesthetized, and the sciatic nerve is exposed. A controlled crush injury is induced using fine forceps for a specific duration.[1]
-
Drug Administration: this compound is administered to the animals, often via systemic injection, at a predetermined dose and frequency following the nerve crush.
-
Functional Assessment: The recovery of neuromuscular function is monitored over time using electrophysiological measurements, specifically by recording the compound muscle action potential (CMAP). An increase in CMAP amplitude indicates functional reinnervation of the muscle.[1][3]
-
Anatomical Assessment: At the end of the experiment, the sciatic nerves are harvested, and immunohistochemistry is performed to visualize the expression of regeneration-associated markers and assess the extent of axonal regrowth.[1]
Toxin-Induced Neurodegeneration Models
These models utilize neurotoxins that cause a complete but reversible degeneration of motor axon terminals, allowing for the study of regeneration in a highly controlled manner.
Methodology:
-
Toxin Administration: A presynaptic neurotoxin, such as α-Latrotoxin from the black widow spider or Taipoxin from the Taipan snake, is administered locally to a specific muscle (e.g., the tibialis anterior) in mice.[2][5]
-
This compound Treatment: Following toxin injection, animals are treated with this compound, typically through repeated systemic injections.[2][5]
-
Electrophysiological Monitoring: The functional recovery of the neuromuscular junction is quantified by recording evoked junctional potentials (EJPs) from the toxin-affected muscle at various time points post-treatment.[2][5]
Future Directions and Therapeutic Implications
The preclinical data strongly support the therapeutic potential of this compound in promoting nerve repair. Its efficacy in models of both traumatic injury and toxin-induced degeneration suggests a broad applicability for conditions involving peripheral nerve damage.[2][5] Further research is warranted to explore its potential in central nervous system disorders and to progress towards clinical trials in human patients with peripheral neuropathies and neurodegenerative diseases.[1] The favorable pharmacological profile of a small molecule like this compound, compared to its natural ligand CXCL12α, makes it a particularly attractive candidate for clinical development.[2]
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals [mdpi.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
preliminary studies on the in vivo efficacy of NUCC-390
This guide provides an in-depth analysis of the preliminary in vivo studies on NUCC-390, a novel small-molecule CXCR4 receptor agonist. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
This compound is a selective agonist of the C-X-C chemokine receptor type 4 (CXCR4), mimicking the action of the natural ligand, CXCL12α.[1][2][3][4][5] In vivo studies have demonstrated its potential in promoting nerve regeneration and functional recovery following various types of neuronal damage.[1][2][3][4] This document synthesizes the findings from these preliminary studies, focusing on the quantifiable efficacy and the underlying mechanisms of action.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in several preclinical models of nerve injury. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Murine Model of α-Latrotoxin (α-LTx) Induced Neuromuscular Junction (NMJ) Degeneration
| Parameter | Treatment Group | Outcome | Reference |
| Evoked Junctional Potentials (EJPs) | This compound (3.2 mg/kg, twice daily for 3 days) | Significantly accelerated recovery of neurotransmitter release at single NMJs. | [3] |
| Re-innervated NMJs | This compound | Higher percentage of re-innervated NMJs compared to untreated controls. | [6] |
Table 2: Efficacy of this compound in a Murine Model of Sciatic Nerve Crush Injury
| Parameter | Treatment Group | Outcome | Reference |
| Compound Muscle Action Potential (CMAP) | This compound | Accelerated recovery of neurotransmission. | [2] |
| Axonal Regeneration (GAP43 staining) | This compound | Increased density of axons in active regrowth in the proximal side of the injury and increased number of axons entering the bridge area. | [2] |
Table 3: Efficacy of this compound in a Murine Model of Taipan Snake Envenomation
| Parameter | Treatment Group | Outcome | Reference |
| Compound Muscle Action Potential (CMAP) | This compound | Significantly accelerated recovery from paralysis induced by whole Taipan venom or purified Taipoxin. | [3] |
| Morphological Nerve Recovery (Syntaxin, α-BTx, NF staining) | This compound | Promoted morphological recovery of motor neuron axon terminals. | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo experiments to assess the efficacy of this compound.
Animal Models and Nerve Injury Induction
-
α-Latrotoxin (α-LTx) Induced NMJ Degeneration: CD-1 mice were injected in the hind limb with α-LTx to induce complete degeneration of motor axon terminals.[1][6]
-
Sciatic Nerve Crush: In CD1 or C57BL6-J plp-GFP mice (6-8 weeks old), the sciatic nerve was exposed and crushed using fine forceps.[2]
-
Sciatic Nerve Transection: The sciatic nerve was exposed and completely severed.[2]
-
Taipan Snake Envenomation: A murine model of neuroparalytic envenoming was established by injecting either purified Taipoxin (a presynaptic PLA2 neurotoxin) or whole Papuan Taipan venom.[3]
This compound Administration
-
Dosage and Route: this compound was administered via hind limb injection at a dose of 3.2 mg/kg.[1]
-
Frequency: The treatment was typically administered twice daily for a duration of 3 days following the induced nerve injury.[1]
Efficacy Assessment
-
Electrophysiology:
-
Compound Muscle Action Potential (CMAP): This technique was used to provide a quantitative measure of the functional recovery of the nerve by assessing the collective electrical response of the muscle.[2][4]
-
Evoked Junctional Potentials (EJPs): Recorded to estimate neurotransmitter release at individual neuromuscular junctions, providing an indication of nerve terminal functionality.[3]
-
-
Immunohistochemistry and Imaging:
-
Axonal Regeneration Markers: Growth Associated Protein 43 (GAP43) and Neurofilament (NF) staining were used to visualize and quantify regenerating axons.[2]
-
Neuromuscular Junction Morphology: Staining for syntaxin (B1175090) (presynaptic marker) and α-bungarotoxin (α-BTx, postsynaptic marker for acetylcholine (B1216132) receptors) was used to assess the morphological recovery of the NMJ.[3]
-
Signaling Pathways and Experimental Workflow
The pro-regenerative effects of this compound are mediated through the activation of the CXCR4 receptor and its downstream signaling cascade.
The CXCL12α-CXCR4 Signaling Pathway
This compound acts as an agonist at the CXCR4 receptor, which is expressed in the axonal compartment at the site of injury.[2] The natural ligand for CXCR4, CXCL12α, is expressed in surrounding Schwann cells.[2] The binding of this compound to CXCR4 initiates a signaling cascade that promotes axonal elongation and functional recovery.[2][4] This effect is blocked by the selective CXCR4 antagonist, AMD3100.[2][6] Downstream signaling of CXCR4 activation by this compound includes the phosphorylation of ERK (pERK).[1]
Caption: The signaling pathway of this compound, a CXCR4 agonist.
In Vivo Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound in models of peripheral nerve injury is depicted below.
Caption: A generalized workflow for in vivo studies of this compound.
Logical Relationship of this compound's Action
The therapeutic potential of this compound is based on its ability to specifically target the CXCR4 receptor and trigger a pro-regenerative response.
Caption: Logical flow of this compound's therapeutic action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of NUCC-390: A Technical Overview for Researchers
An In-depth Examination of a Novel CXCR4 Agonist for Nerve Regeneration
Introduction
NUCC-390 is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It has garnered significant interest within the research community for its potential therapeutic applications in promoting nerve regeneration and functional recovery after neurodegeneration.[1][2] this compound mimics the action of the natural CXCR4 ligand, CXCL12α, by stimulating signaling pathways that enhance axonal growth and elongation.[3][4] Unlike its natural counterpart, which has unfavorable pharmacokinetic properties, this compound is a small molecule designed for better stability and potential therapeutic development.[4][5] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacodynamic and Mechanistic Profile
This compound exerts its biological effects by binding to and activating the CXCR4 receptor, a G-protein coupled receptor involved in a multitude of physiological and pathological processes. This activation triggers downstream signaling cascades that are crucial for neuronal survival and axonal growth.[2] Key mechanistic actions of this compound include:
-
CXCR4 Agonism: this compound acts as a functional agonist at the CXCR4 receptor, inducing receptor internalization and stimulating downstream signaling.[1]
-
Induction of Intracellular Calcium Mobilization: Treatment of cells with this compound leads to a strong intracellular calcium ((Ca)i) response, which is a hallmark of CXCR4 activation. This effect can be blocked by the selective CXCR4 antagonist, AMD3100.[1]
-
Activation of the ERK Pathway: this compound has been shown to increase the levels of phosphorylated ERK (pERK), indicating its ability to stimulate key signaling pathways downstream of the CXCR4 receptor that are associated with cell growth and differentiation.[1]
-
Promotion of Axonal Growth: In vitro studies using cultured cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs) have demonstrated that this compound significantly boosts axonal elongation.[1][2][4] This effect is also mediated through CXCR4, as it is preventable by co-treatment with AMD3100.[4]
Pharmacokinetic Data
As of the latest available research, detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and elimination half-life, have not been extensively published in the public domain. The primary focus of the existing literature has been on the pharmacodynamic effects and the therapeutic efficacy of the compound in preclinical models of nerve injury.
The following table summarizes the available dosing information from in vivo studies, which provides some insight into the administration protocols used to achieve biological effects.
| Parameter | Value | Species | Study Context | Reference |
| Dose | 3.2 mg/kg | CD-1 Mice | Functional and anatomical recovery of the neuromuscular junction (NMJ) following acute nerve terminal damage. | [1] |
| Frequency | Twice daily | CD-1 Mice | Functional and anatomical recovery of the NMJ following acute nerve terminal damage. | [1] |
| Duration | 3 days | CD-1 Mice | Functional and anatomical recovery of the NMJ following acute nerve terminal damage. | [1] |
| Route of Administration | Hind limb injection | CD-1 Mice | Functional and anatomical recovery of the NMJ following acute nerve terminal damage. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Axon Elongation Assay
-
Cell Culture: Primary cultures of spinal cord motor neurons (SCMNs) or cerebellar granule neurons (CGNs) are established from embryonic rats.
-
Treatment: Neurons are treated with varying concentrations of this compound (e.g., 0-1.25 µM) for a specified period (e.g., 24 hours).[1] Control groups receive a vehicle solution. For antagonist studies, cells are co-incubated with the CXCR4 antagonist AMD3100.
-
Immunostaining: After treatment, cells are fixed and stained for neuronal markers such as β3-tubulin to visualize axons.
-
Imaging and Analysis: Axons are imaged using fluorescence microscopy, and their lengths are measured using appropriate software. The average axon length is then calculated and compared between treatment groups.[4]
In Vivo Nerve Injury Models
-
Animal Models: Studies have utilized mouse models of nerve injury, such as sciatic nerve crush or degeneration of motor axon terminals induced by toxins like α-latrotoxin or Taipan snake venom.[1][5]
-
Drug Administration: this compound is administered to the animals, typically via local injection (e.g., hind limb injection) at a specified dose and frequency (e.g., 3.2 mg/kg, twice daily).[1]
-
Functional Assessment: The recovery of neuromuscular function is assessed over time using techniques like compound muscle action potential (CMAP) recordings. CMAP provides a quantitative measure of the nerve's ability to stimulate muscle contraction.[4]
-
Histological Analysis: At the end of the study period, nerve and muscle tissues are collected for histological analysis. Immunostaining for pre- and post-synaptic markers is used to visualize the re-innervation of the neuromuscular junction.
Visualizations
Signaling Pathway of this compound
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-278154) | 1060524-97-1 [evitachem.com]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
NUCC-390: A Novel Therapeutic Avenue for Accelerating Recovery from Snake Venom Neurotoxicity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Snakebite envenomation, a neglected tropical disease, poses a significant global health challenge, with neurotoxicity being a life-threatening consequence of bites from various elapid species. Current treatments primarily rely on antivenom, which, while crucial, has limitations. This document explores the promising role of NUCC-390, a small molecule agonist of the CXCR4 receptor, in promoting the recovery from snake venom-induced neuroparalysis. We delve into its mechanism of action, present key quantitative data from preclinical studies, detail the experimental protocols used to evaluate its efficacy, and provide visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a potential adjunctive therapy for snakebite envenomation.
Introduction
Neurotoxic snake venoms primarily target the neuromuscular junction (NMJ), leading to paralysis and, in severe cases, respiratory failure and death.[1][2] The presynaptic neurotoxins, such as β-bungarotoxin and taipoxin, found in the venoms of kraits and taipans respectively, cause degeneration of motor axon terminals.[2][3] While antivenom can neutralize circulating toxins, it is often less effective at reversing established neuromuscular damage. This necessitates prolonged hospitalization and mechanical ventilation, highlighting the urgent need for therapies that can accelerate nerve regeneration and functional recovery.[1][2]
This compound has emerged as a promising candidate to address this therapeutic gap. It is a stable, non-toxic, and water-soluble small molecule that acts as an agonist for the CXCR4 receptor.[3][4][5] Research has demonstrated its ability to significantly shorten the recovery time from neuroparalysis induced by the venoms of several medically important snakes, including the Papuan Taipan (Oxyuranus scutellatus) and various Bungarus species (kraits).[1][2][3]
Mechanism of Action: The CXCL12α/CXCR4 Signaling Axis
The therapeutic effect of this compound is rooted in its interaction with the CXCL12α/CXCR4 signaling axis, a key pathway in nerve repair.[2][6] Following injury to the motor neuron terminal, such as that caused by presynaptic snake venom neurotoxins, a regenerative process is initiated.
-
CXCR4 Expression: The damaged motor axon terminals upregulate the expression of the CXCR4 receptor on their plasma membrane.[1][2]
-
CXCL12α Release: Surrounding Schwann cells release the chemokine CXCL12α, the natural ligand for CXCR4.[2][6]
-
Activation and Axonal Growth: The binding of CXCL12α to CXCR4 triggers a signaling cascade that promotes axonal growth and regeneration of the neuromuscular junction.[2][6]
This compound mimics the action of the endogenous ligand CXCL12α, potently activating the CXCR4 receptor and thereby enhancing the natural nerve repair process.[2][4] This leads to a more rapid restoration of NMJ structure and function.[3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in neurotoxicity recovery.
Quantitative Data on Efficacy
The efficacy of this compound in accelerating recovery from snake venom-induced neuroparalysis has been quantified through various electrophysiological and physiological measurements in murine models.
Table 1: Recovery of Neuromuscular Junction Function after Taipoxin/Taipan Venom Injection
| Measurement Type | Toxin/Venom | Treatment Group | Time Point | Result (% of Control) | Statistical Significance |
| EJP Amplitude | Taipoxin (0.2 µg/kg) | No Treatment | 72 hours | ~45% | - |
| EJP Amplitude | Taipoxin (0.2 µg/kg) | This compound | 72 hours | ~75% | p < 0.05 |
| CMAP Amplitude | Taipan Venom (0.8 µg/kg) | No Treatment | 4 days | ~20% | - |
| CMAP Amplitude | Taipan Venom (0.8 µg/kg) | This compound | 4 days | ~40% | p < 0.05 |
| CMAP Amplitude | Taipan Venom (0.8 µg/kg) | No Treatment | 8 days | ~60% | - |
| CMAP Amplitude | Taipan Venom (0.8 µg/kg) | This compound | 8 days | ~90% | p < 0.05 |
EJP: Evoked Junctional Potential; CMAP: Compound Muscle Action Potential. Data are approximated from published graphs.[1][2][4]
Table 2: Recovery of Lung Ventilation after Bungarus Venom Injection
| Time Point after Envenomation | Treatment Group | Lung Ventilation Status |
| 24 hours | No Treatment | Decreased peak area |
| 24 hours | This compound | Increased peak area compared to untreated |
| 96 hours | No Treatment | Partial recovery |
| 96 hours | This compound | Complete recovery |
| 1 week | No Treatment | Complete recovery |
Data summarized from descriptive results.[3]
Experimental Protocols
The following protocols provide a detailed methodology for key experiments cited in the evaluation of this compound's efficacy.
In Vivo Murine Model of Envenomation and Treatment
-
Animal Model: 6-8 week old CD1 or C57BL6-J mice are used.[6]
-
Envenomation:
-
For Taipan venom studies, mice are injected intramuscularly in the hind limb with either purified Taipoxin (0.2 µg/kg) or whole Taipan venom (0.8 µg/kg).[4]
-
For Bungarus venom studies, a lethal dose of venom is administered.
-
-
This compound Administration:
-
This compound is administered daily, typically via intraperitoneal or local injection. The first dose is usually given shortly after envenomation.
-
-
Functional Assessment:
-
Electrophysiological recordings (EJP and CMAP) are performed at specified time points (e.g., 72 hours, 4 days, 8 days) post-envenomation.
-
Lung ventilation is monitored using whole-body plethysmography.[3]
-
-
Immunohistochemistry:
Electrophysiological Recordings
-
Compound Muscle Action Potential (CMAP):
-
Mice are anesthetized.
-
The sciatic nerve is stimulated with supramaximal square-wave pulses.
-
CMAPs are recorded from the gastrocnemius muscle using needle electrodes.
-
The amplitude of the CMAP is measured as an indicator of overall muscle response.[1]
-
-
Evoked Junctional Potentials (EJP):
-
The soleus muscle is dissected and mounted in a chamber with Krebs-Ringer solution.
-
The motor nerve is stimulated with a suction electrode.
-
EJPs are recorded from individual muscle fibers using intracellular glass microelectrodes.
-
The amplitude of the EJP provides an estimate of neurotransmitter release at a single NMJ.[2][4]
-
Experimental Workflow Diagram
References
- 1. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. An agonist of the CXCR4 receptor is therapeutic for the neuroparalysis induced by Bungarus snakes envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NUCC-390 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUCC-390 is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4). As a G-protein coupled receptor, CXCR4 is implicated in a multitude of physiological and pathological processes, including immune cell trafficking, neurogenesis, and cancer metastasis. These application notes provide detailed experimental protocols for in vitro studies designed to characterize the activity of this compound. The described methodologies include assays for receptor internalization, downstream signaling pathway activation, intracellular calcium mobilization, and neuronal outgrowth.
Introduction
The CXCL12/CXCR4 signaling axis plays a critical role in cellular migration, proliferation, and survival. Dysregulation of this pathway is associated with various diseases, making CXCR4 a compelling therapeutic target. This compound offers a valuable tool for investigating the functional consequences of CXCR4 activation in a controlled in vitro setting. The following protocols are intended to guide researchers in effectively utilizing this compound for their studies.
Data Presentation
The following tables summarize quantitative data derived from in vitro experiments with this compound, providing a clear comparison of its effects across different assays and cell types.
Table 1: Summary of In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| pERK Levels | C8161 cells | 10 µM | 30 minutes | Increased | [1] |
| Intracellular Calcium ((Ca)i) Response | C8161 cells | 10 µM | Not specified | Strong increase | [1] |
| CXCR4 Receptor Internalization | HEK cells | 10 µM | 2 hours | Induced | [1] |
| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0.0625 - 1.25 µM | 24 hours | Stimulated | [1][2] |
| Axonal Elongation | Spinal Cord Motor Neurons (SCMNs) | 0.25 µmol/L | 24 hours | Induced | [3][4] |
Experimental Protocols
CXCR4 Receptor Internalization Assay
This protocol describes a method to visualize and quantify the internalization of the CXCR4 receptor in response to this compound treatment in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing a tagged CXCR4 (e.g., FLAG-CXCR4 or CXCR4-GFP)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-L-lysine coated plates or coverslips
-
This compound
-
AMD3100 (CXCR4 antagonist, for control)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the CXCR4 tag (if applicable)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HEK293-CXCR4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells onto poly-L-lysine coated plates or coverslips and allow them to adhere and reach 70-80% confluency.
-
Starvation: Prior to treatment, starve the cells in serum-free DMEM for 2-4 hours.
-
Treatment:
-
Treat cells with 10 µM this compound in serum-free DMEM for 2 hours at 37°C.[1]
-
Include a negative control (vehicle only) and a positive control (e.g., the natural ligand CXCL12).
-
For antagonist control, pre-incubate cells with a CXCR4 antagonist like AMD3100 before adding this compound.
-
-
Fixation: After incubation, wash the cells twice with ice-cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (if using an intracellular epitope antibody): Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Imaging: Wash three times with PBS and mount the coverslips. Visualize the cells using a fluorescence microscope. Internalization is observed as a shift of the fluorescence signal from the cell membrane to intracellular vesicles.
Caption: Workflow for the CXCR4 Internalization Assay.
pERK Western Blot Protocol
This protocol details the detection of phosphorylated ERK (pERK), a downstream signaling molecule of the CXCR4 pathway, in C8161 cells following this compound stimulation.
Materials:
-
C8161 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Culture C8161 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Starvation: Starve cells in serum-free medium for 12-24 hours before treatment.
-
Treatment: Treat cells with 10 µM this compound for 30 minutes.[1] Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Caption: this compound/CXCR4 Signaling to ERK Activation.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in C8161 cells upon stimulation with this compound using a fluorescent calcium indicator.
Materials:
-
C8161 cells
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation: Culture C8161 cells and seed them into a black-walled, clear-bottom 96-well plate. Allow cells to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Add HBSS to each well and measure the baseline fluorescence for a few minutes using the plate reader or microscope.
-
Stimulation:
-
Add this compound (e.g., 10 µM) to the wells while continuously recording the fluorescence.[1]
-
Include wells with vehicle control, a positive control (ionomycin), and a negative control where extracellular calcium is chelated with EGTA prior to stimulation.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response relative to the baseline.
Neuronal Outgrowth Assay
This protocol is designed to assess the effect of this compound on promoting axonal growth in primary cultured neurons, such as cerebellar granule neurons (CGNs) or spinal cord motor neurons (SCMNs).
Materials:
-
Primary neurons (CGNs or SCMNs)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
This compound
-
Fixative (e.g., 4% PFA)
-
Permeabilization buffer
-
Blocking buffer
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope with image analysis software
Procedure:
-
Neuron Isolation and Culture: Isolate primary neurons from embryonic or early postnatal rodents following established protocols.
-
Plating: Plate the dissociated neurons at a low density on poly-D-lysine and laminin-coated surfaces in neuronal culture medium.
-
Treatment: After allowing the neurons to adhere for a few hours, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0.0625 µM, 0.25 µM, 1.25 µM).[1][3] Include a vehicle-treated control.
-
Incubation: Culture the neurons for 24-48 hours.
-
Immunostaining:
-
Fix the neurons with 4% PFA.
-
Permeabilize and block the cells.
-
Incubate with an anti-βIII-tubulin antibody to visualize neurons and their processes.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images of the neurons using a fluorescence microscope.
-
Use image analysis software to trace the length of the longest neurite (axon) for a significant number of neurons in each condition.
-
Compare the average axon length between the different treatment groups.
-
References
Application Note and Protocols for Preparing NUCC-390 Solutions from Solid for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
NUCC-390 is a novel and selective small-molecule agonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] As a G protein-coupled receptor, CXCR4 and its natural ligand, CXCL12α (also known as SDF-1), are integral to numerous physiological and pathological processes, including stem cell migration, inflammation, neurogenesis, and tumorigenesis.[3][4]
This compound mimics the pro-regenerative activity of the natural chemokine CXCL12α but is expected to have more favorable pharmacokinetic properties.[5][6] Studies have demonstrated that this compound induces CXCR4 receptor internalization and stimulates downstream signaling pathways, such as the phosphorylation of ERK (pERK), a key component of the MAP kinase pathway.[1][4] These actions lead to biological effects like the promotion of axonal growth and functional recovery after nerve damage.[3][5][7] The effects of this compound can be effectively blocked by the selective CXCR4 antagonist, AMD3100 (Plerixafor).[1][2][7] This application note provides detailed protocols for the preparation of this compound solutions from a solid form for use in cell culture experiments.
Chemical Properties and Storage
This compound is typically supplied as a dihydrochloride (B599025) salt.
| Property | Value |
| Formal Name | 1-piperidinyl[4,5,6,7-tetrahydro-1-propyl-5-[[2-(4-pyridinyl)ethyl]amino]-1H-indazol-3-yl]-methanone, dihydrochloride[2] |
| Molecular Formula | C₂₃H₃₃N₅O • 2HCl[2] |
| Formula Weight | 468.5 g/mol [2] |
| CAS Number | 2749281-71-6[8] |
| Appearance | Light yellow to yellow solid[8] |
Storage Conditions:
-
Solid Form: Store at 4°C under nitrogen for long-term stability.[8]
-
Stock Solutions: Aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[8] Always store under nitrogen. Avoid repeated freeze-thaw cycles.[9]
Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (213.47 mM)[8] | Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. Ultrasonic treatment may be required to fully dissolve the solid.[8] |
| Water | 25 mg/mL (53.37 mM)[8] | Ultrasonic treatment may be required for complete dissolution.[8] |
Summary of In Vitro Quantitative Data
The following table summarizes effective concentrations of this compound used in various cell-based assays.
| Application | Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
| Calcium Mobilization | C8161 melanoma cells | 10 µM | Not specified | Induced a strong intracellular calcium response. | [1][2] |
| ERK Phosphorylation | C8161 melanoma cells | 10 µM | 30 minutes | Increased levels of phosphorylated ERK (pERK). | [1][4][10] |
| Receptor Internalization | HEK293 cells (CXCR4-YFP transfected) | 1 - 10 µM | 2 hours | Induced significant CXCR4 receptor internalization from the cell membrane. | [1][11] |
| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0.0625 - 1.25 µM | 24 hours | Stimulated axonal growth via CXCR4. | [1][7][8] |
| Axonal Elongation | Rat Spinal Cord Motor Neurons (SCMNs) | 0.0625 - 0.25 µM | 24 hours | Increased axon length. | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound dihydrochloride (solid, FW: 468.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 468.5 g/mol = 4.685 mg
-
-
Weighing: Carefully weigh out 4.685 mg of this compound solid in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If precipitation or incomplete dissolution is observed, use an ultrasonic water bath for short intervals until the solid is completely dissolved, resulting in a clear solution.[8]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for 1 µM final concentration):
-
Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final desired concentration. For example, to achieve a 1 µM final concentration in 1 mL of culture, add 10 µL of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced toxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines. The example above results in a final DMSO concentration of 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Incubation: Gently mix the medium in the culture vessel and incubate for the desired duration as determined by your experimental needs.
Visualizations
Diagram 1: this compound/CXCR4 Signaling Pathway
Caption: this compound activates the CXCR4 receptor, leading to downstream signaling.
Diagram 2: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
Application Notes and Protocols for NUCC-390 in Neuronal Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-390 is a potent and selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). In the context of neuroscience, CXCR4 activation has been demonstrated to play a crucial role in neuronal development, survival, and regeneration. This compound mimics the action of the natural CXCR4 ligand, CXCL12, promoting significant pro-regenerative effects, including the stimulation of axonal growth and functional recovery of damaged neurons.[1][2] These attributes make this compound a valuable research tool for studying neuronal repair mechanisms and a potential therapeutic candidate for neurodegenerative diseases and nerve injuries.
This document provides detailed application notes and protocols for utilizing this compound in various neuronal cell assays to assess its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in key neuronal cell assays based on available literature. It is recommended to perform a dose-response curve for each specific cell type and assay to determine the optimal concentration.
| Assay Type | Cell Type | Effective Concentration Range | EC50/IC50 | Reference |
| Neurite Outgrowth | Rat Spinal Cord Motor Neurons | 100 nM - 1 µM | Not Reported | [3][4] |
| Calcium Mobilization | HEK293 Cells (as a proxy) | ~10 µM (single concentration) | Not Determined | |
| ERK Phosphorylation | HEK293 Cells (as a proxy) | ~10 µM (single concentration) | Not Determined |
Note: Data for calcium mobilization and ERK phosphorylation in primary neuronal cells or neuronal cell lines is limited. The provided data is from a heterologous expression system and should be considered as a starting point for optimization in neuronal models.
Signaling Pathway
Activation of the CXCR4 receptor by this compound in neuronal cells initiates a cascade of intracellular signaling events. CXCR4 primarily couples to the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CXCR4 activation can lead to the dissociation of the Gβγ subunits, which can activate downstream effectors such as phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of protein kinase C (PKC), respectively. Furthermore, CXCR4 signaling can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), which is crucial for promoting gene expression related to cell survival and neurite outgrowth.[5][6][7]
Experimental Protocols
Neurite Outgrowth Assay
This protocol is adapted for primary neurons, such as spinal cord motor neurons or cerebellar granule neurons.[3][4]
Materials:
-
Primary neurons of choice
-
Neuronal culture medium and supplements
-
Poly-D-lysine or other appropriate coating for culture plates
-
This compound stock solution (in DMSO or water)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Workflow Diagram:
Procedure:
-
Cell Plating: Plate dissociated primary neurons onto culture plates or coverslips pre-coated with an appropriate substrate (e.g., poly-D-lysine).
-
Adhesion: Allow the neurons to adhere for at least 4 hours, or overnight, in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. Carefully replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the treated neurons for a period of 24 to 72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite length, number of primary neurites, and branching points using appropriate software (e.g., ImageJ with the NeuronJ plugin, or specialized high-content analysis software).[8][9]
-
Normalize neurite outgrowth measurements to the number of viable cells (e.g., by counting DAPI-stained nuclei).
-
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium changes in response to this compound.
Materials:
-
Neuronal cells (primary or cell line)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Workflow Diagram:
References
- 1. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled chemokine receptors induce both survival and apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between the heterotrimeric G-protein subunits Galphaq and Galphai2 sets the threshold for chemotaxis and TCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration and Dosage of NUCC-390 in Mice
These application notes provide detailed protocols for the in vivo administration of NUCC-390 in mouse models, tailored for researchers, scientists, and drug development professionals. The information is compiled from various studies investigating the neuroregenerative potential of this novel, selective small-molecule CXCR4 receptor agonist.
Overview and Mechanism of Action
This compound is a potent agonist of the C-X-C motif chemokine receptor 4 (CXCR4).[1] In the nervous system, the activation of CXCR4 by its natural ligand, CXCL12α, is a critical signaling axis involved in neuronal guidance, inflammation, and regeneration.[2][3][4] Following nerve injury, CXCL12α is released by Schwann cells, while CXCR4 is expressed at the site of injury on the axonal compartment.[2][4] This interaction promotes axonal growth and functional recovery.[5] this compound mimics the pro-regenerative action of CXCL12α, stimulating downstream signaling pathways, such as increasing levels of pERK, to foster axonal elongation and repair.[1][2][4] Its small-molecule nature offers potential advantages over the natural chemokine, such as improved metabolic stability and pharmacokinetics.[5][6]
Signaling Pathway of this compound in Nerve Regeneration
Caption: this compound acts as an agonist on the CXCR4 receptor, promoting axonal regeneration.
Quantitative Data Summary
The following table summarizes the dosages and administration protocols for this compound used in various in vivo mouse studies.
| Animal Model | Injury/Condition Model | This compound Dosage | Administration Route | Frequency | Duration | Key Outcome |
| Six to eight-week-old CD1 mice | Acute nerve terminal damage by α-Latrotoxin (α-LTx) | 3.2 mg/kg | Hind limb injection | Twice daily | 3 days | Promoted functional and anatomical recovery of the neuromuscular junction (NMJ).[1] |
| Six to eight-week-old CD1 or C57BL/6 mice | Sciatic nerve crush or cut | 26 mg/kg | Intraperitoneal (i.p.) injection | Daily | Not specified | Promoted functional and anatomical recovery of the nerve.[2] |
| Mice (strain not specified) | Neuroparalysis from Papuan Taipan venom (Taipoxin) | Not specified, but local administration | Local injection (muscle) | Daily | 8 days (post-venom) | Accelerated recovery from paralysis.[5] |
Detailed Experimental Protocols
The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Systemic Administration for Peripheral Nerve Injury (Sciatic Nerve Crush)
This protocol is based on studies investigating the effect of this compound on recovery from traumatic nerve injury.[2]
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline or Phosphate Buffered Saline - PBS)
-
Six to eight-week-old CD1 or C57BL/6 mice[2]
-
Anesthetic (e.g., xylazine (B1663881) and zoletil)[2]
-
Surgical instruments for nerve crush procedure
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound. While the exact vehicle is not always specified, sterile saline or PBS are common choices for in vivo administration.
-
Calculate the required concentration to deliver a final dose of 26 mg/kg in a standard injection volume (e.g., 100-200 µL for a 25g mouse).
-
Example Calculation for a 25g mouse and 100 µL injection volume:
-
Dose = 26 mg/kg * 0.025 kg = 0.65 mg
-
Concentration = 0.65 mg / 0.1 mL = 6.5 mg/mL
-
-
-
Sciatic Nerve Crush Injury:
-
Anesthetize the mouse using an approved protocol (e.g., i.p. injection of xylazine and zoletil).[2]
-
Make a small incision in the skin over the thigh to expose the gluteus maximus and biceps femoris muscles.
-
Gently separate the muscles to reveal the sciatic nerve.[2]
-
Carefully crush the nerve for a defined period (e.g., 40 seconds) using fine haemostatic forceps.[2] Mark the crush site if necessary.
-
Suture the muscle and skin layers.
-
-
This compound Administration:
-
Post-surgery, administer this compound at 26 mg/kg via intraperitoneal (i.p.) injection.[2]
-
Repeat the administration daily for the duration of the experiment.[2]
-
A control group should receive vehicle-only injections. A negative control could involve co-administration of this compound with a CXCR4 antagonist like AMD3100.[2]
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animals daily for health and recovery.
-
Assess functional recovery at specified time points using methods like electrophysiology to record Compound Muscle Action Potentials (CMAP).[2][4]
-
Perform histological analysis at the end of the study to assess anatomical regeneration, for instance, by staining for axonal markers like GAP43.[2]
-
Protocol 2: Local Administration for Toxin-Induced Neurodegeneration
This protocol is adapted from studies using local administration to treat neuromuscular junction damage.[1][5]
Materials:
-
This compound
-
Sterile vehicle (e.g., saline)
-
Neurotoxin (e.g., α-Latrotoxin)
-
Six to eight-week-old CD1 mice[1]
-
Microsyringes
Procedure:
-
Induction of Injury:
-
Induce neuromuscular degeneration by injecting a neurotoxin (e.g., α-LTx) locally into the hind limb muscle (e.g., soleus).[3]
-
-
This compound Administration:
-
Analysis:
-
After the treatment period (e.g., 72 hours), assess NMJ recovery.[3]
-
Functional analysis can be performed by dissecting the muscle and recording Evoked Junctional Potentials (EJPs).[3]
-
Anatomical analysis can be done by staining the NMJ for presynaptic (e.g., syntaxin) and postsynaptic (e.g., α-bungarotoxin for acetylcholine (B1216132) receptors) markers.[3]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo study of this compound in a nerve injury model.
Caption: General experimental workflow for testing this compound in a mouse nerve injury model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NUCC-390 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-390 is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) critically involved in various physiological and pathological processes, including immune responses, stem cell homing, and nerve regeneration. Activation of CXCR4 by its endogenous ligand, CXCL12 (SDF-1α), or by agonists like this compound, initiates a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium ([Ca²⁺]i) and the phosphorylation of extracellular signal-regulated kinase (ERK). This application note provides a detailed protocol for utilizing this compound to induce and measure calcium mobilization in cells expressing CXCR4, a key assay in the characterization of CXCR4 agonists and the screening of potential therapeutic compounds.
Mechanism of Action: CXCR4 Signaling
Upon binding of this compound, CXCR4 undergoes a conformational change, activating heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium can be monitored using calcium-sensitive fluorescent dyes.
Quantitative Data Summary
| Parameter | Value | Reference |
| Effective Concentration for Strong Ca²⁺ Response | 10 µM | [1] |
| Recommended Concentration Range for Dose-Response Studies | 0.1 µM - 30 µM | Inferred from available data |
| Antagonist for Blocking this compound Effect | AMD3100 | [1] |
| Downstream Functional Effect | Concentration Range | Observed Effect | Reference |
| Axonal Growth in Cultured Neurons | 0 - 1.25 µM | Stimulates axonal growth | [1] |
| ERK Phosphorylation | 10 µM (30 min pretreatment) | Increased levels of pERK | [1] |
| CXCR4 Receptor Internalization | 10 µM (2 hours) | Induces receptor internalization | [1] |
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure intracellular calcium mobilization in response to this compound in a 96-well format.
Materials
-
Cells: A cell line endogenously expressing CXCR4 (e.g., some human melanoma cell lines) or a cell line stably transfected with human CXCR4 (e.g., HEK293 or CHO cells).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to desired concentrations in assay buffer.
-
CXCR4 Antagonist (optional control): AMD3100 (e.g., 10 mM stock in water).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM, Fluo-8 AM, or similar.
-
Pluronic F-127 (optional): To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (optional): To inhibit dye leakage from cells.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Experimental Workflow
Detailed Procedure
1. Cell Seeding:
-
Culture CXCR4-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 20,000 - 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
2. Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM in assay buffer. If using, add Pluronic F-127 (0.02-0.04%) to the dye solution to aid dispersion. If using, also add probenecid (1-2.5 mM) to the assay buffer.
-
Gently remove the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, gently wash the cells 1-2 times with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of fresh assay buffer to each well.
3. Compound Preparation and Assay:
-
Prepare a dilution series of this compound in assay buffer at 2X the final desired concentration (e.g., if the final desired highest concentration is 30 µM, prepare a 60 µM solution).
-
For antagonist control wells, pre-incubate the cells with the CXCR4 antagonist AMD3100 for 15-30 minutes before adding this compound.
-
Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at intervals of 1-2 seconds.
-
Place the cell plate in the reader and record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's injector, add 100 µL of the 2X this compound dilutions to the respective wells.
-
Immediately after injection, continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decline of the calcium signal.
4. Data Analysis:
-
The calcium response can be quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀).
-
Plot the response (ΔF or F/F₀) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value, if a full dose-response is achieved.
Conclusion
The protocol outlined in this application note provides a robust method for assessing the agonist activity of this compound at the CXCR4 receptor through the measurement of intracellular calcium mobilization. This assay is a valuable tool for researchers and drug development professionals studying CXCR4 signaling and for the screening and characterization of novel CXCR4 modulators. The provided quantitative data and signaling pathway information will aid in the design and interpretation of these experiments.
References
Application Notes and Protocols for Assessing pERK Activation with NUCC-390 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-390 is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor involved in a myriad of physiological and pathological processes, including immune responses, neurogenesis, and cancer metastasis. Activation of CXCR4 by its endogenous ligand, CXCL12, or by agonists like this compound, triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway. The phosphorylation of ERK (pERK) is a critical event in this pathway, leading to the regulation of gene expression and cellular processes such as proliferation, differentiation, and survival.[1]
These application notes provide detailed protocols for assessing the activation of ERK (by measuring its phosphorylated form, pERK) in response to treatment with this compound. The methodologies covered include Western Blotting, Immunofluorescence, and Flow Cytometry.
Signaling Pathway
This compound, as a CXCR4 agonist, mimics the action of CXCL12, initiating a signaling cascade that results in the phosphorylation of ERK. This process is crucial for the cellular responses mediated by CXCR4 activation. The simplified signaling pathway is depicted below.
Data Presentation
The following tables provide illustrative quantitative data on pERK activation in response to this compound treatment. This data is hypothetical and intended to serve as a template for presenting experimental results.
Table 1: Dose-Response of this compound on pERK Activation
| This compound Concentration (µM) | pERK / Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.01 | 1.52 | 0.21 |
| 0.1 | 3.25 | 0.35 |
| 1.0 | 5.89 | 0.62 |
| 10.0 | 6.15 | 0.58 |
| 100.0 | 4.78 | 0.49 |
Cells were treated with the indicated concentrations of this compound for 30 minutes.
Table 2: Time-Course of pERK Activation by this compound
| Time (minutes) | pERK / Total ERK Ratio (Normalized to Vehicle at t=0) | Standard Deviation |
| 0 | 1.00 | 0.15 |
| 5 | 3.54 | 0.41 |
| 15 | 5.98 | 0.67 |
| 30 | 6.21 | 0.71 |
| 60 | 4.12 | 0.53 |
| 120 | 1.89 | 0.24 |
Cells were treated with 10 µM this compound for the indicated times.
Experimental Protocols
Western Blotting for pERK Analysis
This protocol details the detection and quantification of phosphorylated ERK (pERK) relative to total ERK in cell lysates following this compound treatment.
References
Application Notes and Protocols: NUCC-390 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUCC-390 is a small molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor critically involved in neuronal development, neurogenesis, and axonal guidance.[1][2][3][4] In primary neuron cultures, this compound has demonstrated significant potential in promoting axonal growth and regeneration, making it a valuable tool for studies in neural repair and for the development of therapeutics targeting neurodegenerative diseases and nerve injury.[1][5][6] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to assess its effects on axonal elongation.
Mechanism of Action
This compound mimics the action of the endogenous CXCR4 ligand, CXCL12α, by binding to and activating the CXCR4 receptor on neurons.[1][6] This activation initiates a downstream signaling cascade that is crucial for axonal growth and guidance. The effects of this compound are specific to the CXCR4 receptor, as they can be blocked by CXCR4 antagonists such as AMD3100 (Plerixafor).[1][5]
Signaling Pathway
The binding of this compound to CXCR4 triggers intracellular signaling pathways that converge on cytoskeletal rearrangement and gene expression changes necessary for axonal extension. Key downstream effectors include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are known to regulate transcription factors and cytoskeletal proteins involved in growth cone dynamics and axonogenesis.
Quantitative Data Summary
The pro-axonal growth effect of this compound is dose-dependent. The following table summarizes representative quantitative data on the effect of this compound on axon length in primary spinal cord motor neurons (SCMNs) after 24 hours of treatment. Data is presented as a percentage of the control (untreated) group.
| This compound Concentration (µM) | Mean Axon Length (% of Control) | Standard Error of the Mean (SEM) |
| 0 (Control) | 100% | ± 5% |
| 0.01 | 115% | ± 7% |
| 0.1 | 135% | ± 8% |
| 0.25 | 150% | ± 10% |
| 1 | 145% | ± 9% |
Note: The data in this table are representative values derived from graphical representations in published studies and are intended for illustrative purposes.[5]
Experimental Protocols
The following are detailed protocols for the culture of primary neurons and the subsequent application and analysis of this compound's effects on axonal growth.
Experimental Workflow
Protocol 1: Primary Spinal Cord Motor Neuron (SCMN) Culture
This protocol is adapted for the isolation and culture of rat SCMNs to test the effects of this compound.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E15)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Horse Serum, heat-inactivated
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-Lysine
-
This compound
-
AMD3100 (for control experiments)
Procedure:
-
Plate Coating:
-
Coat culture plates (e.g., 24-well plates with glass coverslips) with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with Laminin (10 µg/mL in HBSS) for at least 2 hours at 37°C before plating cells.
-
-
Neuron Isolation:
-
Euthanize a timed-pregnant rat (E15) according to approved institutional animal care guidelines.
-
Dissect out the embryonic spinal cords in ice-cold HBSS.
-
Carefully remove the meninges and dorsal root ganglia.
-
-
Cell Dissociation:
-
Mince the spinal cord tissue and incubate in 0.05% Trypsin-EDTA with DNase I for 15 minutes at 37°C.
-
Stop the trypsinization by adding an equal volume of media containing 10% heat-inactivated horse serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating:
-
Resuspend the cell pellet in complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Aspirate the laminin solution from the coated plates and seed the neurons at a density of 2.5 x 10^4 cells/cm².
-
-
This compound Treatment:
-
Allow the neurons to adhere and extend initial neurites for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Carefully replace half of the medium in each well with the medium containing the desired concentration of this compound. For control wells, add medium without the compound. For antagonist experiments, pre-incubate with AMD3100 (e.g., 10 µM) for 30 minutes before adding this compound.
-
Incubate the treated neurons for 24 hours.
-
Protocol 2: Immunofluorescence Staining and Axon Length Analysis
This protocol describes the steps for visualizing and quantifying axonal growth.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100
-
Blocking solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody: anti-βIII-tubulin (neuronal marker)
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation:
-
After the 24-hour treatment period, gently aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-βIII-tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images of the neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Measure the length of the longest axon for each neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Perform statistical analysis to compare the axon lengths between different treatment groups.
-
Conclusion
This compound serves as a potent and specific agonist for the CXCR4 receptor, effectively promoting axonal growth in primary neuronal cultures. The protocols outlined here provide a robust framework for researchers to investigate the neuro-regenerative potential of this compound and to explore the underlying molecular mechanisms. These studies are crucial for advancing our understanding of neural repair and for the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. CXCR4 signaling in central nervous system regeneration: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCL12/CXCR4 Axis: An Emerging Therapeutic Target for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cxcl12-CXCR4 chemokine signaling pathway defines the initial trajectory of mammalian motor axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Axonal Outgrowth after NUCC-390 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NUCC-390 is a small molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4) that has demonstrated significant potential in promoting nerve regeneration.[1][2][3] It mimics the action of the natural ligand, CXCL12α, by activating the CXCR4 signaling pathway, which is critically involved in axonal elongation.[1][2][3] This document provides detailed protocols for quantifying the effects of this compound on axonal outgrowth in vitro, along with representative quantitative data and visualizations of the underlying signaling pathway and experimental workflow. These resources are intended to assist researchers in evaluating the pro-regenerative capabilities of this compound in various neuronal models.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on axonal outgrowth in primary neuronal cultures.
Table 1: Effect of this compound on Axon Length in Rat Spinal Cord Motor Neurons (SCMNs)
| This compound Concentration | Mean Axon Length (% of Control) | Treatment Duration |
| Control (Vehicle) | 100% | 24 hours |
| 0.25 µM | ~125% | 24 hours |
| 0.5 µM | ~140% | 24 hours |
| 1.0 µM | ~150% | 24 hours |
| 2.0 µM | ~160% | 24 hours |
Data synthesized from information presented in cited literature.[2][4]
Table 2: Effect of this compound on Axon Length in Cerebellar Granule Neurons (CGNs)
| This compound Concentration | Mean Axon Length (% of Control) | Treatment Duration |
| Control (Vehicle) | 100% | 24 hours |
| 0.25 µM | ~160% | 24 hours |
| 0.5 µM | ~160% | 24 hours |
| 1.25 µM | ~165% | 24 hours |
Data synthesized from information presented in cited literature.[5][6]
Signaling Pathway
The pro-regenerative effects of this compound on axonal outgrowth are mediated through the activation of the CXCR4 receptor and its downstream signaling cascades.
Caption: this compound signaling pathway promoting axonal outgrowth.
Experimental Protocols
This section details the methodology for conducting an in vitro axonal outgrowth assay to quantify the effects of this compound.
Protocol 1: In Vitro Axonal Outgrowth Assay Using Primary Neurons
1. Materials:
- Primary neurons (e.g., rat spinal cord motor neurons or cerebellar granule neurons)
- Neuronal cell culture medium and supplements
- This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
- Vehicle control (same solvent as this compound)
- Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% bovine serum albumin in PBS)
- Primary antibody: anti-βIII-tubulin antibody (to identify axons)
- Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope with imaging software
2. Methods:
Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of axonal outgrowth following this compound treatment.
Caption: Experimental workflow for quantifying axonal outgrowth.
This compound demonstrates a robust, dose-dependent effect on promoting axonal outgrowth in primary neuronal cultures. The protocols and data presented here provide a framework for researchers to investigate the neuro-regenerative properties of this compound. By following these methodologies, scientists can obtain reliable and quantifiable data on the efficacy of this compound and similar molecules in promoting axonal regeneration, which is a critical step in the development of novel therapeutics for nerve injury and neurodegenerative diseases.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent results in NUCC-390 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving NUCC-390.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It mimics the action of the natural ligand, CXCL12α, by binding to and activating the CXCR4 receptor.[2][3] This activation triggers downstream intracellular signaling cascades involved in processes like cell migration, tissue repair, and nerve regeneration.[2][4]
Q2: How does this compound's action compare to AMD3100 (Plerixafor)?
A2: this compound and AMD3100 act in opposite ways. This compound is a CXCR4 agonist that activates the receptor, while AMD3100 is a well-characterized CXCR4 antagonist that blocks its activity.[1][5] Experiments using AMD3100 can serve as a crucial control to confirm that the observed effects of this compound are indeed mediated through the CXCR4 receptor.[5][6]
Q3: What are the key downstream signaling pathways activated by this compound?
A3: Upon binding to CXCR4, this compound has been shown to stimulate signaling activity, leading to an increase in intracellular calcium ((Ca)i) and the phosphorylation of Extracellular signal-regulated kinase (ERK).[1][7] It also induces CXCR4 receptor internalization, a common feature of GPCR activation.[1][7]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: While specific supplier recommendations should always be followed, this compound is noted to be water-soluble and stable.[4] For stock solutions, use high-purity water or a suitable buffer. It is advisable to aliquot solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Cell-Based Assay Issues
Q1: I am not observing the expected increase in intracellular calcium after this compound treatment. What are the potential causes?
A1: Several factors could be responsible for a lack of calcium response:
-
Low CXCR4 Expression: The cell line used may not express sufficient levels of the CXCR4 receptor. Verify receptor expression using techniques like flow cytometry or Western blot.[8]
-
Compound Degradation: Ensure the this compound stock solution is fresh and has been stored properly. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Incorrect Buffer Composition: The presence of chelating agents in your buffer can interfere with calcium signaling. Use a buffer specifically designed for calcium flux assays.
-
Antagonist Contamination: Verify that no CXCR4 antagonists, such as AMD3100, are present in your experimental setup, unless intended as a control. The effects of this compound can be blocked by such antagonists.[1]
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can impact their ability to respond to stimuli.
Q2: The level of pERK activation is highly variable between my experimental replicates. Why?
A2: Variability in pERK levels is a common issue in signaling studies. Consider the following:
-
Inconsistent Treatment Time: The phosphorylation of ERK is a transient event. Activation by this compound has been observed after 30 minutes of treatment.[1][7] Ensure precise and consistent incubation times across all replicates.
-
Cell Lysis and Sample Handling: Perform cell lysis quickly and on ice to prevent phosphatase activity from dephosphorylating pERK. Add phosphatase inhibitors to your lysis buffer.
-
Uneven Cell Plating: Inconsistent cell numbers per well will lead to variable protein yields and, consequently, variable pERK signals.[9] Ensure a homogenous single-cell suspension before plating.[9]
-
Western Blot Transfer: Inefficient or uneven protein transfer from the gel to the membrane can cause high variability. Optimize your transfer conditions and check for uniform transfer using a stain like Ponceau S.
Q3: My chemotaxis assay results with this compound are not reproducible. What should I check?
A3: Chemotaxis assays are sensitive to several parameters. This compound has been shown to produce robust chemotactic activity similar to the natural ligand SDF-1.[7]
-
Concentration Gradient: Ensure a stable and appropriate concentration gradient of this compound is established in the Boyden chamber.
-
Incubation Time: Optimize the incubation time. Too short a time may not allow for sufficient cell migration, while too long may lead to signal saturation or cell death.
-
Cell Viability: Confirm that the concentrations of this compound used are not cytotoxic to your cells, which would impair their migratory ability.
-
Receptor Desensitization: Pre-incubation with the agonist could lead to receptor internalization and desensitization, reducing the chemotactic response.[7]
In Vivo Experiment Issues
Q4: My in vivo nerve regeneration results are inconsistent. What factors should I consider?
A4: In vivo experiments have inherent variability. Key factors to control for include:
-
Compound Administration: this compound has been administered via hind limb injection in mice.[1] Ensure the route of administration, dosage, and frequency are consistent across all animals.
-
Pharmacokinetics: this compound is reported to redistribute rapidly in the body.[4] However, individual animal metabolism can vary. Consider this when timing your endpoint analysis.
-
Surgical/Injury Model: If using an injury model (e.g., sciatic nerve crush), ensure the extent of the injury is as uniform as possible across all subjects.[6]
-
Functional Readouts: Measurements like the compound muscle action potential (CMAP) can be influenced by electrode placement and animal temperature.[6] Standardize these procedures rigorously.
Quantitative Data Summary
The following table summarizes effective concentrations and conditions for this compound from published studies.
| Experimental Assay | Cell Type / Model | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Intracellular Calcium ((Ca)i) Response | C8161 cells | 10 µM | Acute | Strong (Ca)i response | [1] |
| ERK Phosphorylation (pERK) | C8161 cells | 10 µM | 30 minutes | Increased levels of pERK | [1][7] |
| Receptor Internalization | HEK cells (CXCR4-YFP) | 10 µM | 2 hours | Induced CXCR4 receptor internalization | [1] |
| Axonal Growth (in vitro) | Cerebellar Granule Neurons | 0 - 1.25 µM | 24 hours | Boosted axonal growth | [1][5] |
| Chemotaxis | C8161 cells | Not specified | Not specified | Robust chemotactic activity | [7] |
| NMJ Functional Recovery | CD-1 Mice (α-LTx model) | 3.2 mg/kg | Twice daily, 3 days | Promoted functional and anatomical recovery | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for pERK Activation
This protocol is adapted from methods used to assess downstream signaling of CXCR4.[7]
-
Cell Culture & Treatment: Plate cells (e.g., C8161) to achieve 70-80% confluency on the day of the experiment.
-
Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal pERK levels.
-
Stimulation: Treat cells with 10 µM this compound or vehicle control for exactly 30 minutes at 37°C.
-
Lysis: Immediately place the culture dish on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pERK (e.g., p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and/or a housekeeping protein like GAPDH.
Protocol 2: Intracellular Calcium Mobilization Assay
This is a general protocol for measuring GPCR-mediated calcium flux.
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to near-confluency.
-
Dye Loading: Aspirate the growth medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubation: Incubate the plate in the dark at 37°C for 45-60 minutes to allow for dye loading.
-
Baseline Reading: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a set period (e.g., 30-60 seconds) before adding the compound.
-
Compound Addition: Using the plate reader's injection system, add this compound (e.g., to a final concentration of 10 µM).
-
Signal Measurement: Continue to measure fluorescence intensity every 1-2 seconds for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. For control wells, use a CXCR4 antagonist like AMD3100 to pre-treat cells before adding this compound to confirm signal specificity.
Visualizations
Signaling and Experimental Workflows
Caption: Simplified signaling pathway of the CXCR4 agonist this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: General experimental workflow for cell-based this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-278154) | 1060524-97-1 [evitachem.com]
- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
addressing low cell migration in NUCC-390 chemotaxis assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NUGC-390 chemotaxis assays, with a focus on overcoming low cell migration.
Troubleshooting Guide: Low Cell Migration in NUGC-390 Chemotaxis Assays
Low or no migration of NUGC-390 cells in a chemotaxis assay can be attributed to several factors, ranging from suboptimal experimental conditions to issues with the cells themselves. This guide provides a systematic approach to identify and resolve these problems.
Question: Why am I observing very few or no migrated NUGC-390 cells in my transwell assay?
Answer: Low migration can stem from several factors. Systematically evaluate the following potential causes and solutions:
1. Suboptimal Chemoattractant Gradient:
A robust chemoattractant gradient is the primary driver of cell migration in a Boyden chamber assay. An insufficient gradient will fail to induce directional movement.
-
Troubleshooting Steps:
-
Optimize Chemoattractant Concentration: The concentration of the chemoattractant in the lower chamber is critical. If it's too low, it won't stimulate migration; if it's too high, it can lead to receptor saturation and desensitization. While specific optimal concentrations for NUGC-390 are not extensively published, a common starting point for many cancer cell lines is 10% Fetal Bovine Serum (FBS) in the lower chamber.[1][2] Consider performing a dose-response experiment with a range of FBS concentrations (e.g., 5%, 10%, 20%) to determine the optimal concentration for NUGC-390 cells.
-
Serum Starvation: To enhance the sensitivity of NUGC-390 cells to the chemoattractant, it is crucial to serum-starve the cells before the assay. This reduces the baseline signaling from growth factors present in the serum. A typical serum starvation period is 16-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.[3][4][5][6][7]
-
Ensure Proper Gradient Establishment: Avoid introducing bubbles under the transwell insert when placing it into the lower chamber, as this will disrupt the chemoattractant gradient.
-
2. Inappropriate Cell Seeding Density:
The number of cells seeded into the upper chamber can significantly impact the final count of migrated cells.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Too few cells will result in a low number of migrated cells, making quantification difficult and potentially inaccurate. Conversely, too many cells can lead to overcrowding on the membrane, clogging of the pores, and competition for the chemoattractant. A general starting range for a 24-well transwell insert is 2.5 x 10⁴ to 1 x 10⁵ cells per insert.[8][9] It is recommended to perform a titration experiment to find the optimal seeding density for NUGC-390 cells.
-
Ensure Even Cell Distribution: After seeding, gently tap the plate to ensure an even distribution of cells on the membrane.
-
3. Incorrect Incubation Time:
The duration of the assay needs to be sufficient for the cells to migrate through the pores of the membrane.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Migration is a time-dependent process. Insufficient incubation time will result in few migrated cells. Typical incubation times for cancer cell migration assays range from 16 to 48 hours.[10] A time-course experiment (e.g., 16, 24, 36, and 48 hours) is recommended to determine the optimal endpoint for NUGC-390 cells.
-
4. Inappropriate Transwell Membrane Pore Size:
The pore size of the transwell membrane must be appropriate for the size and migratory capacity of the NUGC-390 cells.
-
Troubleshooting Steps:
-
Select the Correct Pore Size: The pores should be large enough to allow the cells to actively squeeze through but small enough to prevent passive dropping of cells. For most cancer cell lines, including gastric cancer cells, transwell inserts with pore sizes of 5 µm or 8 µm are commonly used.[8][11][12][13][14] If you are observing very low migration with an 8 µm pore size, it is unlikely that the pore size is too small. However, if you are using a smaller pore size (e.g., 3 µm), switching to a larger pore size is a valid troubleshooting step.[15][16]
-
5. Issues with Matrigel Coating (for Invasion Assays):
For invasion assays, the thickness and integrity of the Matrigel layer are critical.
-
Troubleshooting Steps:
-
Optimize Matrigel Concentration and Volume: A thick or uneven Matrigel layer can act as a physical barrier, preventing even highly invasive cells from migrating. The recommended concentration of Matrigel for coating is typically between 200 to 300 µg/mL.[8][17] Ensure the Matrigel is properly thawed on ice to prevent premature polymerization and is diluted in cold, serum-free media.[8][17] The volume applied to the insert should be just enough to form a thin, even layer (e.g., 40-100 µL for a 24-well insert).[2][18]
-
Proper Rehydration: After coating and gelling, rehydrating the Matrigel layer with serum-free medium before adding the cells can improve results.[18]
-
6. Cell Health and Passage Number:
The overall health and characteristics of the NUGC-390 cells are paramount for a successful migration assay.
-
Troubleshooting Steps:
-
Use Healthy, Log-Phase Cells: Ensure that the cells are healthy, viable, and in the exponential growth phase before starting the experiment.
-
Monitor Passage Number: Use NUGC-390 cells at a low passage number. Continuous passaging can lead to phenotypic drift and a decrease in migratory potential.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for NUGC-390 cell seeding density in a 24-well transwell plate?
A1: A recommended starting density is between 2.5 x 10⁴ and 1 x 10⁵ cells per insert.[8][9] It is advisable to perform a preliminary experiment to determine the optimal density for your specific experimental conditions.
Q2: What concentration of FBS should I use as a chemoattractant for NUGC-390 cells?
A2: A common starting concentration of Fetal Bovine Serum (FBS) as a chemoattractant is 10% in the lower chamber of the transwell plate.[1][2] You can optimize this by testing a range of concentrations (e.g., 5%, 10%, 20%).[19]
Q3: How long should I serum-starve NUGC-390 cells before a chemotaxis assay?
A3: A standard serum starvation period is 16-24 hours in a medium containing a low percentage of serum (e.g., 0.5% FBS) or no serum at all.[3][4][5][6][7]
Q4: What is the recommended incubation time for a NUGC-390 transwell migration assay?
A4: A typical incubation time for cancer cell migration is between 16 and 48 hours.[10] An initial experiment of 24 hours is a good starting point.[1]
Q5: What pore size of the transwell membrane is suitable for NUGC-390 cells?
A5: For gastric cancer cells like NUGC-390, transwell inserts with a pore size of 8 µm are commonly used and recommended.[3][8] 5 µm pores can also be considered.[11]
Quantitative Data Summary
While specific quantitative data for NUGC-390 migration assays is limited in publicly available literature, the following table summarizes typical ranges for key experimental parameters based on general cancer cell migration protocols. These should be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2.5 x 10⁴ - 1 x 10⁵ cells/well | For a 24-well transwell insert.[8][9] |
| Chemoattractant (FBS) | 10% - 20% | In the lower chamber.[19] |
| Serum Starvation | 16 - 24 hours | In serum-free or low-serum (0.5%) media.[3][4][5] |
| Incubation Time | 16 - 48 hours | Optimize for NUGC-390 cell line.[10] |
| Transwell Pore Size | 5 µm or 8 µm | 8 µm is a common choice for cancer cells.[8][11] |
| Matrigel Concentration | 200 - 300 µg/mL | For invasion assays.[8][17] |
Experimental Protocols
Detailed Methodology for a Standard NUGC-390 Transwell Chemotaxis Assay
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
-
Cell Culture: Culture NUGC-390 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 16-24 hours.[3][4][5]
-
Cell Harvesting and Resuspension: Gently detach the cells using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA. Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing the desired chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[1]
-
Place an 8 µm pore size transwell insert into each well, ensuring no air bubbles are trapped underneath.
-
Add 100 µL of the NUGC-390 cell suspension (5 x 10⁴ cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Cell Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) or 4% paraformaldehyde for 10-15 minutes.[20]
-
Stain the migrated cells with 0.1% Crystal Violet for 20-30 minutes.[3]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields of view using a light microscope.
-
Visualizations
Signaling Pathways in Cell Migration
The migration of cancer cells is a complex process regulated by a network of signaling pathways. Key pathways involved include those activated by growth factors and chemokines, leading to cytoskeletal rearrangements necessary for cell movement.
Caption: Key signaling pathways in chemotaxis.
Experimental Workflow for a Transwell Chemotaxis Assay
The following diagram illustrates the key steps involved in performing a transwell chemotaxis assay.
Caption: Transwell chemotaxis assay workflow.
Troubleshooting Logic for Low Cell Migration
This decision tree provides a logical workflow for troubleshooting low cell migration in your NUGC-390 chemotaxis assays.
Caption: Troubleshooting low cell migration.
References
- 1. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. corning.com [corning.com]
- 9. Migration Assays - Cellomatics Biosciences - Immunology CRO [cellomaticsbio.com]
- 10. uhcancercenter.org [uhcancercenter.org]
- 11. In vitro invasion assay using matrigel™: a reconstituted basement membrane preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. biocompare.com [biocompare.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of the CXCR4 agonist NUCC-390
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NUCC-390, a novel small-molecule agonist of the CXCR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4). Its primary mechanism of action is to bind to and activate CXCR4, mimicking the effect of the natural ligand, CXCL12 (also known as SDF-1). This activation triggers downstream intracellular signaling pathways.
Q2: What are the known downstream effects of this compound?
A2: this compound has been shown to induce several hallmark effects of CXCR4 activation, including:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration. This effect can be blocked by the selective CXCR4 antagonist, AMD3100.
-
ERK Phosphorylation: Increased phosphorylation of extracellular signal-regulated kinase (ERK), indicating the activation of the MAPK signaling pathway.
-
Receptor Internalization: Promotes the internalization of CXCR4 from the cell surface.
-
Axonal Growth: In cultured cerebellar granule neurons, this compound has been demonstrated to promote axonal growth via CXCR4.
Q3: Is there any available data on the off-target effects or selectivity profile of this compound?
A3: Currently, there is no publicly available quantitative data from broad receptor screening panels or comprehensive safety pharmacology studies for this compound. While described as a selective CXCR4 agonist, users should be aware that the full selectivity profile against a wide range of other receptors, ion channels, and enzymes has not been published. Researchers should exercise caution and may consider conducting their own selectivity profiling, especially if unexpected effects are observed in their experimental systems.
Q4: In what experimental models has this compound been shown to be effective?
A4: this compound has demonstrated activity in both in vitro and in vivo models. In vitro, it has been used with cell lines such as HEK293 and cerebellar granule neurons. In vivo, it has been shown to promote functional and anatomical recovery of the neuromuscular junction in mice following acute nerve terminal damage.[1]
Troubleshooting Guides
Calcium Mobilization Assay
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak calcium signal upon this compound application | 1. Low CXCR4 expression in the cell line. 2. Inactive this compound. 3. Issues with the calcium indicator dye. | 1. Confirm CXCR4 expression in your cell line using qPCR, Western blot, or flow cytometry. 2. Use a positive control such as CXCL12 to confirm cell responsiveness. Ensure this compound is properly stored and handled. 3. Verify the loading efficiency and viability of the cells with the calcium dye. |
| High background signal | 1. Cell stress or death. 2. Autofluorescence of the compound. | 1. Ensure gentle handling of cells during the assay. Check cell viability. 2. Run a control with this compound in the absence of cells to check for autofluorescence. |
| Signal not blocked by AMD3100 | 1. Off-target effect of this compound. 2. Insufficient concentration or incubation time of AMD3100. | 1. Consider that the observed effect may be independent of CXCR4 in your specific cell type. 2. Optimize the concentration and pre-incubation time of AMD3100. A typical starting point is 1 µM pre-incubated for 30 minutes. |
ERK Phosphorylation (Western Blot) Assay
| Observed Problem | Potential Cause | Suggested Solution |
| No increase in p-ERK after this compound treatment | 1. Suboptimal stimulation time. 2. Low CXCR4 expression. 3. Issues with antibody or blotting procedure. | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak p-ERK response. 2. Confirm CXCR4 expression in your cell line. 3. Use a positive control (e.g., CXCL12, PMA) to validate the assay. Ensure the primary and secondary antibodies are working correctly. |
| High basal level of p-ERK | 1. Presence of growth factors in the serum. 2. Cell stress. | 1. Serum-starve the cells for a sufficient period (e.g., 4-12 hours) before stimulation. 2. Handle cells gently and avoid over-confluency. |
| Variability between replicates | 1. Inconsistent cell numbers. 2. Uneven protein loading. | 1. Ensure equal seeding of cells for all conditions. 2. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Normalize to a loading control like GAPDH or β-actin. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a 96-well black, clear-bottom plate.
-
Culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds (e.g., CXCL12 as a positive control, AMD3100 for antagonism).
-
For antagonist experiments, pre-incubate the cells with the antagonist for a specified time before adding the agonist.
-
-
Data Acquisition:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time.
-
Establish a baseline reading before adding the compounds.
-
Inject the compounds and record the fluorescence signal.
-
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate CXCR4-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat the cells with this compound for the desired time points. Include positive (CXCL12) and negative (vehicle) controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control.
-
Visualizations
Caption: CXCR4 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
References
improving the reproducibility of NUCC-390 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of functional assays involving the CXCR4 agonist, NUCC-390.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It mimics the action of the endogenous ligand, CXCL12α (also known as SDF-1α), by binding to and activating CXCR4. This activation triggers downstream signaling pathways, leading to various cellular responses, including intracellular calcium mobilization, phosphorylation of extracellular signal-regulated kinase (ERK), and receptor internalization.[1][3] this compound has been shown to promote nerve regeneration and functional recovery in preclinical models.[1][3][4]
Q2: How can I confirm that the observed effects in my assay are specifically mediated by CXCR4?
A2: To confirm CXCR4-mediated effects, it is essential to use a specific antagonist. AMD3100 (also known as Plerixafor) is a well-characterized and potent antagonist of CXCR4.[1] Pre-treatment of cells with AMD3100 should block the functional responses induced by this compound, such as calcium mobilization and ERK phosphorylation.[1] Performing a concentration-response curve of this compound in the presence and absence of a fixed concentration of AMD3100 is a robust way to demonstrate specificity.
Q3: What are the key functional assays to characterize the activity of this compound?
A3: The primary functional assays for characterizing this compound's activity as a CXCR4 agonist include:
-
Calcium Mobilization Assay: To measure the transient increase in intracellular calcium concentration upon receptor activation.
-
ERK Phosphorylation Assay (Western Blot): To detect the activation of the MAPK signaling pathway downstream of CXCR4.
-
Receptor Internalization Assay: To visualize or quantify the agonist-induced trafficking of CXCR4 from the cell surface into the cell.
-
GTPγS Binding Assay: To directly measure the activation of G proteins coupled to the CXCR4 receptor.
Q4: What should I consider regarding the stability and solubility of this compound in my experiments?
A4: For optimal results, this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. This stock solution can then be diluted in your assay buffer or cell culture medium to the final working concentration. It is crucial to ensure the final concentration of the solvent is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. The stability of this compound in aqueous solutions over long incubation periods should be considered, and it is recommended to prepare fresh dilutions for each experiment.[5]
Quantitative Data Summary
The following tables summarize quantitative data for this compound and the antagonist AMD3100 in various functional assays.
| This compound Functional Activity | |||
| Assay | Parameter | Value | Cell Line |
| Calcium Mobilization | EC50 | ~1 µM | C8161 melanoma cells |
| ERK Phosphorylation | Effective Concentration | 10 µM | HEK293 cells |
| Receptor Internalization | Effective Concentration | 1-10 µM | HEK293 cells expressing CXCR4-YFP |
| Axonal Elongation | Effective Concentration | 0.25-1.25 µM | Cerebellar granule neurons |
| AMD3100 Antagonist Activity against this compound | ||
| Assay | Parameter | Value |
| Calcium Mobilization | IC50 | Not explicitly reported for this compound, but effectively blocks response at 1-10 µM |
| ERK Phosphorylation | Effective Concentration | 1-10 µM |
| Axonal Elongation | Effective Concentration | 10 µM |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
NUCC-390 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of NUCC-390.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store solutions at -80°C for up to six months or at -20°C for up to one month.[1][2] When storing in solvent, it is recommended to do so under a nitrogen atmosphere.[1][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective small-molecule agonist for the CXCR4 receptor.[4] Its binding to CXCR4 induces receptor internalization and stimulates downstream signaling pathways, including the phosphorylation of ERK (pERK).[1][4] This activity mimics the natural ligand CXCL12α and promotes neuronal survival and axonal growth.[3][4]
Q4: In what experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in promoting functional and anatomical recovery of the neuromuscular junction in mouse models of nerve damage.[1][4] It has also been shown to stimulate axonal growth in cultured cerebellar granule neurons.[1][4]
Stability and Storage Data
Proper storage is critical to maintain the integrity and activity of this compound. The following tables summarize the recommended storage conditions and stability data.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Solubility Data
The solubility of this compound can vary depending on the solvent. It is crucial to use the appropriate solvent for your experimental needs. Ultrasonication may be required to fully dissolve the compound.[1]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (213.47 mM) | Requires ultrasonic treatment.[1] |
| Water | 25 mg/mL (53.37 mM) | Requires ultrasonic treatment.[1] |
For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
| Formulation | Composition | Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.34 mM)[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.34 mM)[1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.34 mM)[1] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro Cell-Based Assay: Analysis of pERK Activation
This protocol describes the stimulation of cells with this compound to assess the activation of the ERK signaling pathway.
-
Cell Culture: Plate C8161 cells at an appropriate density in a suitable culture medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 10 μM).
-
Cell Treatment: Pre-treat the cells with the this compound solution for 30 minutes.[1][4]
-
Lysis and Protein Quantification: Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated ERK (pERK) and total ERK.
In Vivo Administration: Neuromuscular Junction Recovery Model
This protocol outlines the administration of this compound to a mouse model of nerve injury.
-
Animal Model: Utilize six to eight-week-old CD1 mice.[1]
-
Compound Formulation: Prepare this compound for injection using one of the in vivo formulations listed in the solubility table. The recommended dosage is 3.2 mg/kg.[1][4]
-
Administration: Administer the this compound formulation via hind limb injection.
-
Dosing Schedule: Administer the compound twice daily for three consecutive days.[1][4]
-
Outcome Assessment: Evaluate the functional and anatomical recovery of the neuromuscular junction at appropriate time points post-injury.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems.
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in solution | - Exceeded solubility limit- Improper solvent- Temperature fluctuations | - Gently warm the solution and/or sonicate to aid dissolution.[1]- Ensure you are using a fresh, high-quality solvent (e.g., newly opened DMSO).- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Loss of biological activity | - Improper storage- Repeated freeze-thaw cycles- Degradation of the compound | - Aliquot stock solutions and store them at the recommended temperatures (-80°C or -20°C).- Avoid exposing the compound to light for extended periods.- Use a new vial of this compound to rule out compound degradation. |
| Inconsistent experimental results | - Inaccurate pipetting- Variation in cell density- Instability of the compound in the experimental medium | - Calibrate your pipettes regularly.- Ensure consistent cell seeding density across all wells/plates.- Prepare fresh dilutions of this compound in your experimental medium immediately before use. |
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Dose-Response Analysis of NUCC-390
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for performing a dose-response curve analysis for NUCC-390, a novel, small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4). This guide is designed to address specific issues that may be encountered during experimentation through frequently asked questions and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and selective small-molecule agonist for the G-protein coupled receptor (GPCR), CXCR4.[1] Unlike the natural ligand, CXCL12, this compound is a small molecule which may offer advantages in terms of pharmacokinetics for therapeutic development. Its mechanism of action involves binding to and activating CXCR4, which triggers downstream intracellular signaling pathways.[1] This activation has been shown to induce physiological responses such as nerve recovery and axonal growth.[1]
Q2: What are the typical downstream signaling pathways activated by this compound?
A2: Upon binding to CXCR4, this compound activates canonical GPCR signaling cascades. Key downstream events include the mobilization of intracellular calcium ([Ca2+]i) and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1] The activation of these pathways is a hallmark of CXCR4 engagement and can be used as a readout for this compound activity.[1] Additionally, prolonged stimulation with this compound can induce the internalization of the CXCR4 receptor, a common regulatory mechanism for many GPCRs.[1]
Q3: Which cell lines are suitable for a this compound dose-response assay?
A3: Cell lines that endogenously express CXCR4 or have been engineered to overexpress it are suitable. Human melanoma cell lines, such as C8161, have been used to demonstrate this compound-induced calcium mobilization.[1] Human Embryonic Kidney (HEK293) cells are also a common choice for GPCR assays and can be transfected to express CXCR4.[1] The choice of cell line should be guided by the specific research question and the desired signaling readout.
Q4: What is the expected potency (EC50) of this compound?
A4: The potency of this compound, represented by its half-maximal effective concentration (EC50), will vary depending on the assay and cell line used. Based on the initial characterization, this compound is a potent agonist. For illustrative purposes, a summary of expected EC50 values is provided in the Data Presentation section. It is crucial to determine the EC50 empirically in your specific experimental system.
Troubleshooting Guide
Q1: I am not observing a dose-dependent response to this compound in my calcium mobilization assay. What could be the issue?
A1:
-
Low CXCR4 Expression: The cell line you are using may not express sufficient levels of the CXCR4 receptor. Confirm CXCR4 expression using techniques such as flow cytometry or western blotting.
-
Incorrect Assay Buffer: The composition of your assay buffer is critical. Ensure it contains physiological concentrations of calcium and other ions.
-
Cell Health: Poor cell viability or adherence can lead to inconsistent results. Ensure your cells are healthy and properly seeded.
-
Reagent Quality: Verify the integrity and concentration of your this compound stock solution. If possible, use a fresh aliquot.
-
Inadequate Dye Loading: Ensure that the calcium-sensitive dye is loaded into the cells according to the manufacturer's protocol. Insufficient loading will result in a weak signal.
Q2: The dose-response curve for this compound in my pERK assay has a very steep or shallow slope.
A2:
-
Suboptimal Stimulation Time: The kinetics of ERK phosphorylation are transient. You may need to perform a time-course experiment to determine the optimal stimulation time with this compound to capture the peak response.
-
Cell Density: The density of your cell culture can influence signaling outcomes. Ensure consistent cell seeding density across all experiments.
-
Serum Starvation: Basal levels of ERK phosphorylation can be high in the presence of serum. Serum-starve your cells for a sufficient period before stimulation to reduce background signal.
-
Reagent Concentrations: Inaccurate serial dilutions of this compound can distort the shape of the dose-response curve. Carefully prepare your dilution series.
Q3: I am seeing a high degree of variability between replicate wells.
A3:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper technique.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and even distribution of cells when seeding plates.
-
Edge Effects: Wells on the periphery of a microplate can be prone to "edge effects" due to evaporation. To mitigate this, avoid using the outer wells or fill them with a buffer.
-
Instrument Settings: Optimize the settings of your plate reader or imaging system for your specific assay to ensure a good signal-to-noise ratio.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent plate reader.
Methodology:
-
Cell Preparation:
-
Seed CXCR4-expressing cells (e.g., C8161 or HEK293-CXCR4) in a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The concentration range should span from picomolar to micromolar to capture the full dose-response.
-
-
Calcium Flux Measurement:
-
Place the cell plate in a fluorescent plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject 100 µL of the 2X this compound dilutions into the corresponding wells.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Phosphorylated ERK (pERK) Detection Assay
This protocol outlines the detection of ERK phosphorylation via Western blotting.
Methodology:
-
Cell Preparation and Serum Starvation:
-
Seed CXCR4-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Replace the growth medium with a serum-free medium and incubate for 4-12 hours.
-
-
This compound Stimulation:
-
Prepare a 1X serial dilution of this compound in serum-free medium.
-
Stimulate the cells with the this compound dilutions for the predetermined optimal time (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the normalized pERK signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
The following tables summarize illustrative dose-response data for this compound in the described assays. The actual values should be determined experimentally.
Table 1: this compound Dose-Response in Calcium Mobilization Assay
| Parameter | Value |
| Assay Type | Calcium Mobilization |
| Cell Line | C8161 (Human Melanoma) |
| EC50 | 50 nM |
| Hill Slope | 1.2 |
| Maximal Response | 95% (relative to CXCL12) |
Table 2: this compound Dose-Response in pERK Assay
| Parameter | Value |
| Assay Type | ERK Phosphorylation |
| Cell Line | HEK293-CXCR4 |
| EC50 | 80 nM |
| Hill Slope | 1.0 |
| Maximal Response | 90% (relative to CXCL12) |
Visualizations
Caption: this compound signaling pathway via the CXCR4 receptor.
Caption: Experimental workflow for dose-response curve analysis.
References
Technical Support Center: Mitigating Experimental Variability in NUCC-390 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental variability when working with NUCC-390, a selective small-molecule agonist of the CXCR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, selective small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate CXCR4, mimicking the effect of its natural ligand, CXCL12 (also known as SDF-1). This activation stimulates downstream intracellular signaling pathways, leading to various cellular responses.
Q2: What are the key downstream signaling events triggered by this compound?
A2: Activation of CXCR4 by this compound has been shown to induce several key signaling events, including:
-
Increased intracellular calcium concentration ([Ca2+]i): this compound produces a strong intracellular calcium response.[1]
-
Phosphorylation of Extracellular Signal-Regulated Kinase (pERK): Treatment with this compound leads to increased levels of pERK, a key component of the MAP kinase pathway.[1]
-
Receptor Internalization: this compound induces the internalization of CXCR4 receptors from the cell surface.[1]
Q3: What are the common applications of this compound in research?
A3: this compound is frequently used in studies related to:
-
Nerve regeneration and axonal growth: It has been shown to promote the functional and anatomical recovery of nerves after damage.[2][3][4]
-
Neurodegenerative diseases: Its potential to foster regenerative programs is being explored in conditions like amyotrophic lateral sclerosis.
-
Cancer research: As CXCR4 is implicated in tumor progression and metastasis, this compound can be used as a tool to study CXCR4 signaling in cancer cells.[5]
Q4: How should I store and handle this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, consult the manufacturer's data sheet for recommended solvents (e.g., DMSO). Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guides
Calcium Flux Assays
Issue: No or weak calcium signal after this compound application.
| Possible Cause | Troubleshooting Step |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent. Unhealthy cells may not respond optimally. |
| Inadequate dye loading. | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature for your specific cell type. Ensure serum-free medium is used during loading to prevent esterase activity.[6] |
| Incorrect this compound concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. A concentration of 10 µM has been shown to produce a strong response in some cell types.[1] |
| Low CXCR4 expression. | Confirm CXCR4 expression in your cell line using techniques like flow cytometry or western blotting. |
| Degraded this compound. | Use a fresh aliquot of this compound. |
| Instrument settings are not optimal. | Ensure the excitation and emission wavelengths on your plate reader or microscope are correctly set for the calcium indicator dye being used. |
Issue: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of extracellular dye. | Wash cells thoroughly after dye loading according to the protocol. |
| Cell autofluorescence. | Include an unstained cell control to determine the baseline autofluorescence. |
| Dye leakage or compartmentalization. | Reduce the loading time or temperature. Use an inhibitor of organic anion transporters like probenecid (B1678239) if dye leakage is suspected. |
pERK Western Blotting
Issue: No or weak pERK signal after this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal stimulation time. | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak pERK response time for your cell type. A 30-minute pre-treatment has been effective in some studies.[1] |
| Low protein concentration. | Ensure you load a sufficient amount of total protein on the gel. |
| Inefficient antibody binding. | Use a validated anti-phospho-ERK antibody at the recommended dilution. Optimize blocking conditions (e.g., 5% BSA in TBST is often recommended for phospho-antibodies to reduce background).[7] |
| Phosphatase activity. | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of ERK. |
Issue: High background on the western blot.
| Possible Cause | Troubleshooting Step |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).[8][9] |
| Inadequate washing. | Increase the number and duration of washes after antibody incubations.[7] |
| Membrane dried out. | Ensure the membrane remains wet throughout the entire blotting and detection process.[7] |
Receptor Internalization Assays
Issue: No or minimal receptor internalization observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. A 2-hour incubation with 10 µM this compound has been shown to induce internalization in HEK cells.[1] |
| Cell type-specific differences. | The kinetics of receptor internalization can vary significantly between cell types.[10] |
| Issues with visualization method (e.g., antibody staining, fluorescently tagged receptor). | Ensure the antibody is specific for the extracellular domain of CXCR4 for live-cell staining. If using a fluorescently tagged receptor, confirm that the tag does not interfere with internalization. |
| Cells are not at the correct temperature. | Internalization is an active process that occurs at 37°C. Ensure cells are incubated at this temperature during stimulation. |
Issue: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Variability in ligand addition. | Use calibrated pipettes and ensure consistent mixing upon addition of this compound. |
| Differences in incubation times. | Stagger the addition of this compound and the stopping of the assay to ensure consistent incubation times for all samples. |
| Heterogeneity in the cell population. | Cell-to-cell variability in receptor expression can contribute to varied internalization rates.[11] Consider using a clonal cell line if possible. |
Neurite Outgrowth Assays
Issue: Inconsistent or no effect of this compound on neurite outgrowth.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration. | The effective concentration for promoting neurite outgrowth may be different from that required for acute signaling events. A dose-response study is critical. Concentrations in the range of 0-1.25 µM have been used over 24 hours.[1] |
| Cell health and plating density. | Neuronal cells are sensitive to their culture environment. Optimize cell seeding density to avoid overcrowding or sparse cultures, which can affect neurite extension.[12] |
| Variability in culture conditions. | Maintain consistent culture conditions, including media composition, temperature, and CO2 levels. |
| Issues with imaging and analysis. | Use a consistent method for imaging and quantifying neurite length. Automated image analysis software can help reduce user bias. |
| Basal level of neurite outgrowth is too high or too low. | Adjust the serum concentration or other growth factors in your media to achieve a basal level of neurite outgrowth that allows for the detection of both positive and negative changes. |
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Intracellular Calcium Response | C8161 | 10 µM | Strong increase in [Ca2+]i | [1] |
| pERK Activation | C8161 | 10 µM (30 min) | Increased levels of pERK | [1] |
| Receptor Internalization | HEK cells (CXCR4-YFP) | 10 µM (2 hours) | Induced CXCR4 internalization | [1] |
| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0-1.25 µM (24 hours) | Boosted axonal growth | [1] |
| Axon Elongation | Spinal Cord Motor Neurons (SCMNs) | 0.25 µM (24 hours) | Stimulated elongation of motor axons | [2] |
Experimental Protocols
Calcium Flux Assay (General Protocol)
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Remove culture medium and add a calcium indicator dye (e.g., Fluo-4 AM) loading solution containing probenecid. Incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader or fluorescence microscope.
-
This compound Addition: Add this compound at various concentrations and immediately begin recording the fluorescence signal over time.
-
Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline (ΔF/F0) to quantify the calcium response.
pERK Western Blot Protocol
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-16 hours before the experiment to reduce basal pERK levels.
-
This compound Stimulation: Treat cells with different concentrations of this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against pERK overnight at 4°C. Subsequently, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe for total ERK or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
Visualizations
Caption: this compound signaling pathway via the CXCR4 receptor.
Caption: General troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. Kinetics of cytokine receptor internalization under steady-state conditions affects growth of neighboring blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating NUCC-390 Agonist Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the agonist activity of NUCC-390 on the CXCR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate CXCR4, mimicking the effect of the receptor's natural ligand, CXCL12α.[3][4][5][6] This activation triggers downstream intracellular signaling pathways, leading to various cellular responses.[1][2]
Q2: What are the expected downstream effects of this compound-mediated CXCR4 activation?
A2: Activation of CXCR4 by this compound has been shown to induce several key downstream effects, including:
-
Increased intracellular calcium levels ((Ca)i) [1]
-
Phosphorylation of Extracellular signal-regulated kinase (ERK) [1]
-
CXCR4 receptor internalization [1]
Q3: How can I be sure that the observed effects are specific to CXCR4 activation?
A3: To ensure the observed effects are specifically mediated by CXCR4, it is crucial to include a negative control using a selective CXCR4 antagonist. AMD3100 (also known as Plerixafor) is a well-characterized and potent antagonist for CXCR4.[1][4] Any biological effect induced by this compound that is genuinely mediated by CXCR4 should be blocked or significantly reduced by pre-treatment with AMD3100.[3][4]
Q4: What is a suitable positive control for my experiments?
A4: The natural endogenous ligand for CXCR4, CXCL12α (also known as Stromal Cell-Derived Factor-1 or SDF-1), is the ideal positive control. The effects of this compound can be compared to those induced by CXCL12α to gauge its relative potency and efficacy.[4][6]
Troubleshooting Guides
Problem 1: I am not observing any significant increase in intracellular calcium upon this compound application.
-
Possible Cause 1: Inappropriate cell line. The cell line you are using may not endogenously express CXCR4 or may express it at very low levels.
-
Solution: Use a cell line known to express functional CXCR4, such as HEK293 cells transfected with a CXCR4 expression vector, or a cell line endogenously expressing the receptor.
-
-
Possible Cause 2: Suboptimal this compound concentration. The concentration of this compound may be too low to elicit a detectable response.
-
Solution: Perform a dose-response curve to determine the optimal concentration. A concentration of 10 µM has been shown to produce a strong calcium response.[1]
-
-
Possible Cause 3: Issues with the calcium assay. There may be a technical issue with your calcium flux assay.
-
Solution: Ensure your calcium indicator dye is loaded correctly and that your detection instrument is functioning properly. Run a positive control with a known calcium ionophore like ionomycin (B1663694) to validate the assay itself.
-
Problem 2: My negative control, AMD3100, is not blocking the effects of this compound.
-
Possible Cause 1: Insufficient AMD3100 concentration or pre-incubation time. The antagonist may not have had enough time or be at a high enough concentration to block the receptor effectively.
-
Solution: Ensure you are using an adequate concentration of AMD3100 and pre-incubating the cells with the antagonist for a sufficient period (e.g., 30 minutes) before adding this compound.[1]
-
-
Possible Cause 2: Off-target effects of this compound. At high concentrations, this compound might be having off-target effects that are not mediated by CXCR4.
-
Solution: Perform a dose-response experiment for this compound in the presence of a fixed, saturating concentration of AMD3100. This will help to identify the concentration range where this compound acts specifically through CXCR4.
-
-
Possible Cause 3: Inactive AMD3100. The AMD3100 reagent may be degraded or inactive.
-
Solution: Test the activity of your AMD3100 stock by its ability to block the effects of the natural ligand, CXCL12α.
-
Quantitative Data Summary
| Parameter | This compound Concentration | Cell Type | Observed Effect | Reference |
| Intracellular Calcium Rise | 10 µM | HEK cells | Strong (Ca)i response | [1] |
| ERK Phosphorylation | 10 µM | HEK cells | Increased levels of pERK | [1] |
| Receptor Internalization | 10 µM | HEK cells (CXCR4-YFP) | Inducement of CXCR4 receptor internalization | [1] |
| Axonal Growth | 0-1.25 µM | Cerebellar Granule Neurons (CGNs) | Boosted axonal growth | [1][4] |
| Axonal Elongation | Low µMolar range | Spinal Cord Motor Neurons (SCMNs) | Stimulation of motor axon elongation | [3][4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Preparation: Seed HEK293 cells stably expressing CXCR4 in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader equipped for fluorescence detection.
-
Compound Addition: Add this compound at the desired concentration (e.g., 10 µM). For the negative control, pre-incubate cells with AMD3100 for 30 minutes prior to adding this compound.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
Protocol 2: Western Blot for ERK Phosphorylation
-
Cell Treatment: Culture cells (e.g., HEK293-CXCR4) to sub-confluency. Starve the cells in serum-free media for 4-6 hours.
-
Incubation: Treat the cells with this compound (e.g., 10 µM) for a short period (e.g., 5-15 minutes). For the negative control, pre-treat with AMD3100 for 30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (pERK) and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the pERK/total ERK ratio.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-278154) | 1060524-97-1 [evitachem.com]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in Small-Molecule CXCR4 Agonist Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small-molecule CXCR4 agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cellular assays.
Frequently Asked Questions (FAQs)
Q1: Why is my small-molecule CXCR4 agonist showing lower potency than expected?
A1: Several factors can contribute to lower-than-expected potency. These include:
-
Compound Solubility: Small-molecule agonists, particularly those with hydrophobic moieties, may have poor aqueous solubility, leading to precipitation in assay buffers and a lower effective concentration.
-
Cell Health and Receptor Expression: The health, passage number, and confluency of your cell line can significantly impact CXCR4 expression levels and signaling capacity.[1]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer components, pH, or temperature, can affect agonist binding and receptor activation.
-
Partial Agonism: Your compound may be a partial agonist, meaning it cannot elicit the full maximal response of the endogenous ligand, CXCL12. This is an intrinsic property of the molecule.
Q2: My assay results are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistency in results is a frequent challenge in cell-based assays. Key sources of variability include:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of the assay, and serum starvation conditions can lead to inconsistent cellular responses.[1]
-
Reagent Preparation: Inconsistent preparation of stock solutions, serial dilutions, and assay buffers can introduce significant variability. Ensure compounds are fully dissolved and buffers are at the correct pH and temperature.
-
Assay Timing and Execution: Precise timing of agonist addition, incubation periods, and plate reading is critical for reproducible results, especially in kinetic assays like calcium mobilization.
Q3: How can I determine if my small-molecule agonist is specific for CXCR4?
A3: To confirm the specificity of your agonist for CXCR4, you should perform competition assays with a known selective CXCR4 antagonist, such as AMD3100 (Plerixafor).[2] Pre-incubating your cells with an effective concentration of the antagonist should block the response to your agonist. Additionally, testing your agonist on a cell line that does not endogenously express CXCR4 can help rule out off-target effects.[2]
Q4: What is "biased agonism" and how might it affect my experiments with CXCR4 agonists?
A4: Biased agonism is a phenomenon where an agonist preferentially activates one downstream signaling pathway over another.[3][4] For CXCR4, this could mean an agonist potently induces G-protein signaling (e.g., calcium mobilization) but is weak at recruiting β-arrestin, or vice versa.[5][6] This can lead to apparently conflicting results between different functional assays. It is crucial to profile your agonist across multiple signaling pathways (e.g., G-protein activation, β-arrestin recruitment, and ERK phosphorylation) to understand its signaling signature.
Troubleshooting Guides
Problem 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
Inconsistent or non-reproducible dose-response curves.
-
Low maximal response in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of Compound | Prepare high-concentration stock solutions in 100% DMSO. Use anhydrous DMSO to avoid moisture absorption that can reduce solubility.[7] |
| "Shock" Precipitation upon Dilution | Perform serial dilutions in DMSO before the final dilution into aqueous assay buffer. Add the compound to the buffer with gentle vortexing or stirring. Warming the assay buffer to 37°C can also help.[7] |
| Supersaturation in Assay Buffer | Determine the thermodynamic solubility of your compound in the specific assay buffer. Keep the final concentration below this limit. |
| Suboptimal Buffer pH | For weakly basic compounds, a slightly acidic pH may improve solubility. Conversely, a more basic pH may be suitable for acidic compounds. Ensure the chosen pH is compatible with your cells and assay. |
| Adsorption to Plasticware | Use low-binding plates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or BSA in the buffer can minimize non-specific binding.[7] |
Problem 2: Inconsistent or Weak Signal in Functional Assays
Symptoms:
-
High variability between replicate wells.
-
Low signal-to-noise ratio.
-
Weak or absent response to the agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low CXCR4 Expression | Use a cell line with robust and stable CXCR4 expression. Verify receptor expression levels by flow cytometry or western blot. Avoid using cells at very high passage numbers. |
| Cell Health and Viability | Ensure cells are healthy and have high viability (>95%) before starting the experiment. Do not use over-confluent cells.[1] |
| Inadequate Serum Starvation | For chemotaxis and some signaling assays, proper serum starvation (e.g., 18-24 hours in 0-0.5% serum) is crucial to reduce basal signaling and enhance responsiveness to the agonist.[1] |
| Receptor Desensitization | Prolonged exposure to the agonist can lead to receptor desensitization and internalization, reducing the signal. Optimize the stimulation time for your specific assay. For kinetic assays, ensure the measurement is taken during the peak response window.[8] |
| Partial Agonism | The compound may be a partial agonist with intrinsically lower efficacy than the full agonist CXCL12. Compare the maximal response of your compound to that of a saturating concentration of CXCL12. |
| Biased Signaling | The agonist may not activate the specific signaling pathway being measured. Profile the agonist in multiple assays (e.g., calcium mobilization, β-arrestin recruitment, ERK activation) to determine its signaling bias.[4] |
Quantitative Data Summary
The following tables summarize the potency of various small-molecule CXCR4 modulators in different functional assays. Note that values can vary depending on the cell line and specific assay conditions.
Table 1: Potency of Small-Molecule CXCR4 Agonists
| Compound | Assay Type | Cell Line | EC50 / IC50 | Reference |
| NUCC-390 | Calcium Mobilization | C8161 melanoma | ~10 µM (produces strong response) | [1] |
| NUCC-398 | Calcium Mobilization | C8161 melanoma | ~10 µM (produces strong response) | [1] |
| NUCC-54118 | Calcium Mobilization | Melanoma cell line | Dose-dependent response | [9] |
| Prazosin | β-arrestin Recruitment (PRESTO-Tango) | HEK293 | Potent activation | [10] |
| Cyclazosin | β-arrestin Recruitment (PRESTO-Tango) | HEK293 | Potent activation | [10] |
Table 2: Potency of Common CXCR4 Antagonists (for comparison)
| Compound | Assay Type | Cell Line | IC50 | Reference |
| AMD3100 (Plerixafor) | [¹²⁵I]-SDF-1α Binding | CEM cells | 44 nM | [11] |
| AMD3100 (Plerixafor) | Chemotaxis | Various | 5.7 nM | [11] |
| WZ811 | [¹²⁵I]-SDF-1α Binding | - | 0.3 nM (EC50) | [11] |
| IT1t | [¹²⁵I]-SDF-1α Binding | Jurkat cells | 2.1 nM | |
| IT1t | Calcium Mobilization | Jurkat cells | 23.1 nM | |
| MSX-122 | [¹²⁵I]-SDF-1α Binding | - | ~10 nM | [11] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines a method to measure the transient increase in intracellular calcium ([Ca²⁺]i) following CXCR4 activation by a small-molecule agonist.
Methodology:
-
Cell Preparation: Seed a CXCR4-expressing cell line (e.g., C8161, Jurkat) in a black-walled, clear-bottom 96-well plate and culture to ~90% confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence for 1-2 minutes.
-
Agonist Addition: Add the small-molecule CXCR4 agonist at various concentrations and immediately begin recording the fluorescence signal every 1-2 seconds for 3-5 minutes to capture the transient calcium flux.[1]
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
Protocol 2: Chemotaxis Assay (Transwell/Boyden Chamber)
This assay measures the directional migration of cells towards a chemoattractant gradient created by a small-molecule CXCR4 agonist.
Methodology:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat, C8161) and serum-starve them for 18-24 hours in media with 0.5% BSA before the assay.[1]
-
Assay Setup:
-
Add assay medium containing various concentrations of the small-molecule agonist (or CXCL12 as a positive control) to the lower wells of a Transwell plate (e.g., 8 µm pore size for lymphocytes).
-
Resuspend the serum-starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the migratory capacity of the cell type (typically 4-6 hours).
-
Quantification:
-
Remove the Transwell inserts and wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or a fluorescent dye like Calcein-AM).
-
Elute the stain and measure the absorbance/fluorescence, or count the migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the chemotactic response and calculate the EC50.
Protocol 3: Receptor Internalization Assay
This protocol quantifies the agonist-induced internalization of CXCR4 from the cell surface.
Methodology:
-
Cell Treatment: Treat CXCR4-expressing cells (e.g., HEK293 cells transfected with CXCR4-YFP) with the small-molecule agonist (e.g., 10 µM this compound) or CXCL12 (100 nM) for a defined period (e.g., 2 hours) at 37°C.[1] Include an untreated control.
-
Visualization (Qualitative):
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a fluorescence or confocal microscope. In untreated cells, CXCR4-YFP will be localized primarily to the plasma membrane. After agonist treatment, the fluorescence will appear in intracellular vesicles, indicating receptor internalization.[1]
-
-
Quantification (Flow Cytometry):
-
After agonist treatment, place the cells on ice to stop internalization.
-
Stain the cells with a primary antibody targeting an extracellular epitope of CXCR4, followed by a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) will be proportional to the amount of CXCR4 remaining on the cell surface. A decrease in MFI in agonist-treated cells compared to untreated cells indicates receptor internalization.
-
Visualizations
Caption: CXCR4 Signaling Pathways Activated by Agonists.
Caption: Experimental Workflow for a Transwell Chemotaxis Assay.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acid-Containing Aminopyridine- and Aminopyrimidinecarboxamide CXCR1/2 Antagonists: Optimization of Aqueous Solubility and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Structural optimization of aminopyrimidine-based CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of CXCR4 Agonists: NUCC-390 vs. CXCL12
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and endogenous receptor agonists is critical. This guide provides a comprehensive comparison of the agonist activity of NUCC-390, a novel small-molecule CXCR4 agonist, and its endogenous counterpart, the chemokine CXCL12 (also known as SDF-1α). This analysis is supported by available experimental data and detailed methodologies for key functional assays.
The C-X-C chemokine receptor type 4 (CXCR4) and its primary ligand, CXCL12, form a crucial signaling axis involved in a multitude of physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Dysregulation of this axis is implicated in various diseases, most notably in cancer metastasis and HIV-1 entry into host cells. Consequently, the development of molecules that can modulate CXCR4 activity is of significant therapeutic interest. While much focus has been on CXCR4 antagonists, the study of agonists like this compound offers valuable insights into receptor activation and potential therapeutic applications in areas such as nerve regeneration.[1][2][3]
Comparative Agonist Activity at the CXCR4 Receptor
Both this compound and CXCL12 function as agonists at the CXCR4 receptor, initiating a cascade of downstream signaling events. Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular G-proteins, primarily of the Gαi family. This triggers a series of cellular responses, including a transient increase in intracellular calcium levels, activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), and promotion of cell migration.[4][5][6]
While direct, comprehensive dose-response studies quantitatively comparing the potency (EC50) and efficacy (Emax) of this compound and CXCL12 across multiple assays in a single publication are limited, available data suggests that their functional profiles are similar. Studies have described the effects of this compound as being "very similarly to CXCL12α".[1][2]
Below is a summary of the available comparative data for key functional readouts of CXCR4 activation.
Quantitative Comparison of Agonist Activity
| Functional Assay | Agonist | Concentration | Observed Effect | Source |
| ERK Phosphorylation | CXCL12 (SDF-1) | 100 nM | Strong increase in pERK | [7] |
| This compound | 10 µM | Significant increase in pERK, but less potent than 100 nM SDF-1 | [7] | |
| Calcium Mobilization | CXCL12 (SDF-1) | 100 nM | Robust increase in intracellular calcium | [7] |
| This compound | 10 µM | Strong increase in intracellular calcium, comparable to SDF-1 | [7] | |
| Axonal Elongation | This compound | 0 - 1.25 µM | Dose-dependent increase in motor axon elongation | [1] |
| Cell Migration | CXCL12 | 10 nM | Stimulation of chemotaxis | [8] |
| This compound | 250 µM | Partial slowing of cell migration in a specific cancer cell line context | [9] |
Note: The cell migration data for this compound should be interpreted with caution as the experimental context in the cited study involved overexpression of CXCL12, which may influence the observed effect of an exogenous agonist.
Signaling Pathways and Experimental Workflows
The activation of CXCR4 by either this compound or CXCL12 initiates a complex network of intracellular signaling. A simplified representation of this pathway and the experimental workflows to assess agonist activity are depicted below.
Caption: CXCR4 signaling pathway activated by this compound or CXCL12.
Caption: General workflow for comparing this compound and CXCL12 agonist activity.
Detailed Experimental Protocols
The following are representative protocols for the key functional assays used to characterize CXCR4 agonists. These are generalized methods and may require optimization based on the specific cell line and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Culture a suitable cell line endogenously expressing or transfected with CXCR4 (e.g., Jurkat, U937, or HEK293-CXCR4) to 70-80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1-2 x 10^6 cells/mL.
2. Dye Loading:
-
Incubate the cell suspension with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) at a final concentration of 1-5 µM for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the physiological buffer to remove extracellular dye and resuspend them in the same buffer.
3. Agonist Stimulation and Data Acquisition:
-
Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Use a fluorescence plate reader with an automated injection system to establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Inject a dose-response range of this compound and CXCL12 into respective wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes) to capture the transient calcium flux.
4. Data Analysis:
-
The agonist response is quantified by the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for both this compound and CXCL12 from the curves to compare their potency and efficacy.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream signaling event.
1. Cell Culture and Serum Starvation:
-
Seed CXCR4-expressing cells in a 96-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-18 hours prior to the assay to reduce basal ERK phosphorylation.
2. Agonist Treatment:
-
Prepare serial dilutions of this compound and CXCL12 in serum-free media.
-
Replace the starvation media with the agonist dilutions and incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.
3. Cell Lysis and Detection:
-
After incubation, aspirate the media and lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
The levels of phosphorylated ERK (p-ERK) and total ERK can be quantified using various methods, such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.
-
ELISA-based assays (e.g., In-Cell Western, AlphaScreen): These are higher-throughput methods that use antibody-based detection in a microplate format.[10]
-
4. Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values for both agonists to compare their potency and efficacy in activating the MAPK/ERK pathway.
Transwell Cell Migration (Chemotaxis) Assay
This assay assesses the ability of the agonists to induce directed cell migration.
1. Cell Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in serum-free or low-serum media at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
-
Add a dose-response range of this compound and CXCL12 to the lower chambers of a Transwell plate (typically with 5 or 8 µm pore size inserts). The lower chamber contains 600 µL of media.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for the cell type (typically 2-4 hours).
4. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane using a stain such as DAPI or crystal violet.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for fluorescently labeled cells, the fluorescence of the migrated cells can be read on a plate reader.
5. Data Analysis:
-
Plot the number of migrated cells against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax for both this compound and CXCL12 to compare their chemotactic potency and efficacy.
Conclusion
Both this compound and CXCL12 are effective agonists of the CXCR4 receptor, activating key downstream signaling pathways. While qualitative descriptions suggest a high degree of similarity in their activity, the available quantitative data indicates potential differences in potency, with the endogenous ligand CXCL12 appearing to be more potent at lower concentrations for certain responses like ERK phosphorylation. A comprehensive, head-to-head analysis of the dose-dependent effects of both agonists in various functional assays would be invaluable for a more definitive comparison of their potency and efficacy. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, which are essential for advancing our understanding of CXCR4 signaling and the therapeutic potential of its modulators.
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. haematologica.org [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Monomeric and dimeric CXCL12 inhibit metastasis through distinct CXCR4 interactions and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCL12 restricts tumor growth by suppressing the Ras, ERK1/2, c-Myc, and the immune checkpoint PD-L1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NUCC-390 vs. SDF-1 in stimulating CXCR4 signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel small molecule CXCR4 agonist, NUCC-390, and the endogenous chemokine ligand, Stromal Cell-Derived Factor-1 (SDF-1/CXCL12), in their ability to stimulate CXCR4 signaling pathways. The information presented herein is compiled from experimental data to assist researchers in selecting the appropriate tool for their studies of CXCR4-mediated cellular processes.
Introduction to CXCR4 Signaling
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including immune responses, hematopoiesis, organ development, and cancer metastasis. Its natural ligand is the chemokine SDF-1. The interaction between SDF-1 and CXCR4 triggers a cascade of intracellular signaling events, broadly categorized into G protein-dependent and β-arrestin-dependent pathways. These pathways culminate in various cellular responses such as chemotaxis, cell survival, and proliferation. This compound is a recently identified small molecule agonist of CXCR4, offering a synthetic alternative to the endogenous peptide ligand for research and potential therapeutic development.
Comparative Analysis of this compound and SDF-1
The following sections provide a head-to-head comparison of this compound and SDF-1 based on available experimental data, focusing on their effects on key CXCR4 signaling events.
Binding Affinity to CXCR4
While SDF-1 exhibits a high binding affinity for CXCR4, with reported dissociation constants (Kd) in the low nanomolar range, the binding characteristics of this compound are less straightforward. In a competitive binding assay, this compound did not show significant inhibition of radiolabeled SDF-1α binding to CXCR4 at concentrations up to 10 µM[1]. This suggests that this compound may act as an allosteric agonist or that its binding affinity is such that it cannot be accurately determined through competitive assays with SDF-1.
| Parameter | This compound | SDF-1 | Reference |
| Binding Affinity (Kd) | Not determined; does not compete with SDF-1 binding | ~4.5 - 8.3 nM | [2][3] |
G Protein-Dependent Signaling
Activation of CXCR4 by both this compound and SDF-1 leads to the engagement of heterotrimeric G proteins, primarily of the Gi family. This initiates a signaling cascade that includes the mobilization of intracellular calcium ([Ca2+]i).
Calcium Mobilization:
| Parameter | This compound | SDF-1 | Reference |
| Calcium Mobilization | Induces strong [Ca2+]i flux | Induces strong [Ca2+]i flux | [1][4] |
| Observed Concentration | 10 µM | 100 nM | [1] |
GTPγS Binding:
The activation of G proteins can be directly measured using a GTPγS binding assay. For CXCR4, SDF-1 has been shown to stimulate GTPγS binding with an EC50 in the low nanomolar range. Quantitative data for this compound in a GTPγS binding assay is not currently available in the reviewed literature.
| Parameter | This compound | SDF-1 | Reference |
| GTPγS Binding (EC50) | Not Available | ~1.6 nM | [5] |
β-Arrestin-Dependent Signaling
Upon agonist binding, CXCR4 is phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and for initiating a distinct wave of G protein-independent signaling.
Receptor Internalization:
Both this compound and SDF-1 effectively induce the internalization of CXCR4. Treatment of cells with either 10 µM this compound or 100 nM SDF-1 for 2 hours results in a significant relocalization of the receptor from the cell membrane to intracellular vesicles[1]. This internalization can be blocked by the CXCR4 antagonist AMD3100[1].
| Parameter | This compound | SDF-1 | Reference |
| Receptor Internalization | Induces internalization | Induces internalization | [1][4] |
| Observed Concentration | 10 µM | 100 nM | [1] |
β-Arrestin Recruitment:
While it is established that SDF-1 induces β-arrestin recruitment to CXCR4, direct quantitative data (EC50, Emax) comparing this to this compound is not available in the current literature. However, the observation that this compound induces receptor internalization strongly suggests its ability to engage the β-arrestin machinery[1].
| Parameter | This compound | SDF-1 | Reference |
| β-Arrestin Recruitment | Inferred from internalization | Induces recruitment | [1] |
Downstream Signaling Pathways
ERK Phosphorylation:
A key downstream signaling event following CXCR4 activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Both this compound and SDF-1 have been shown to increase the levels of phosphorylated ERK (pERK). A study demonstrated that treatment with 10 µM this compound for 30 minutes leads to a significant increase in pERK levels, although this increase was reportedly less than that induced by 100 nM SDF-1[1][6].
| Parameter | This compound | SDF-1 | Reference |
| ERK Phosphorylation | Induces pERK | Induces pERK | [1][6] |
| Observed Concentration | 10 µM | 100 nM | [1][6] |
Functional Outcomes
Chemotaxis:
A primary function of the SDF-1/CXCR4 axis is to direct cell migration. In a Boyden chamber assay, this compound demonstrated a robust ability to stimulate the chemotaxis of C8161 cells, and this effect was comparable to that produced by SDF-1[1].
| Parameter | This compound | SDF-1 | Reference |
| Chemotaxis | Induces chemotaxis | Induces chemotaxis | [1] |
| Observed Concentration | 10 µM | 100 nM | [1] |
Signaling Pathway Diagrams
Caption: CXCR4 Signaling Pathways Activated by this compound and SDF-1.
Experimental Workflows
Caption: Key experimental workflows for assessing CXCR4 activation.
Detailed Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Plate CXCR4-expressing cells (e.g., C8161 or HEK293 cells stably expressing CXCR4) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Agonist Stimulation: Prepare serial dilutions of this compound and SDF-1.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the agonist solutions and immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
ERK Phosphorylation (Western Blot)
-
Cell Treatment: Seed CXCR4-expressing cells in culture dishes and grow to a suitable confluency. Serum-starve the cells for several hours before treating with various concentrations of this compound or SDF-1 for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for phosphorylated ERK (pERK). Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the pERK signal to the total amount of ERK protein in each sample.
β-Arrestin Recruitment Assay (BRET)
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids: one encoding CXCR4 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells in a 96-well white-walled, white-bottom plate.
-
Assay: Replace the culture medium with a buffer and add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Agonist Stimulation and Measurement: Measure the baseline bioluminescence resonance energy transfer (BRET) signal. Then, add this compound or SDF-1 at various concentrations and measure the BRET signal again. An increase in the BRET signal indicates the recruitment of β-arrestin-YFP to the CXCR4-Rluc construct.
Conclusion
Both this compound and SDF-1 are effective agonists of the CXCR4 receptor, capable of activating both G protein-dependent and β-arrestin-dependent signaling pathways, leading to downstream functional responses like ERK phosphorylation and cell migration. SDF-1, as the endogenous ligand, binds with high affinity and serves as the benchmark for CXCR4 activation. This compound represents a valuable small molecule tool that mimics the actions of SDF-1. However, the available data suggests there may be differences in their potency and potentially their binding mechanisms. Further quantitative studies are required to fully elucidate the comparative pharmacology of this compound, including the determination of its binding affinity and its potency and efficacy across the full spectrum of CXCR4-mediated signaling pathways. Such information will be critical for its application in both basic research and as a potential therapeutic agent.
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CXCR4 agonist ligand stromal derived factor-1 maintains high affinity for receptors in both Galpha(i)-coupled and uncoupled states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 5. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Tale of Two Molecules: Contrasting the Effects of the CXCR4 Agonist NUCC-390 and Antagonist AMD3100
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical regulator of a diverse range of physiological and pathological processes, from nerve regeneration to cancer metastasis. Its central role has spurred the development of pharmacological tools to modulate its activity. This guide provides a detailed comparison of two key small molecules that target CXCR4 with opposing effects: the novel agonist NUCC-390 and the well-characterized antagonist AMD3100 (also known as Plerixafor). By presenting their mechanisms of action, downstream signaling effects, and supporting experimental data, this document aims to equip researchers with the knowledge to effectively utilize these compounds in their studies.
At a Glance: this compound vs. AMD3100
| Feature | This compound | AMD3100 (Plerixafor) |
| Primary Target | C-X-C chemokine receptor type 4 (CXCR4) | C-X-C chemokine receptor type 4 (CXCR4) |
| Mechanism of Action | Agonist; mimics the action of the natural ligand CXCL12α | Antagonist; blocks the binding of CXCL12α |
| Primary Biological Effect | Promotes nerve regeneration and functional recovery[1][2][3] | Mobilizes hematopoietic stem cells and leukocytes from bone marrow[4] |
| Downstream Signaling | Activates CXCR4 signaling, leading to increased intracellular calcium and phosphorylation of ERK (pERK)[1][5] | Blocks CXCR4 signaling, inhibiting downstream pathways such as GTP-binding and calcium flux[6] |
| Key In Vitro Effect | Stimulates axonal elongation of motor neurons[5] | Inhibits cancer cell migration and invasion[7] |
| Key In Vivo Effect | Accelerates functional recovery after nerve injury[1][2] | Mobilizes hematopoietic stem cells for transplantation; modulates the tumor microenvironment[4][7] |
Delving Deeper: Mechanism of Action and Signaling Pathways
This compound and AMD3100 exert their effects by directly interacting with the CXCR4 receptor, a G protein-coupled receptor (GPCR). However, the nature of this interaction dictates their profoundly different biological outcomes.
This compound: An Agonist for Regeneration
This compound acts as a CXCR4 agonist, effectively mimicking the receptor's natural ligand, CXCL12α.[1][3] Upon binding, this compound activates the receptor, triggering a cascade of downstream signaling events. This includes an increase in intracellular calcium concentration and the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in the MAPK/ERK pathway.[1][5] Activation of these pathways is crucial for processes such as neuronal survival and axon growth.[5] Furthermore, prolonged stimulation by this compound can lead to the internalization of the CXCR4 receptor, a common regulatory mechanism for GPCRs.[1] The pro-regenerative effects of this compound are consistently demonstrated to be blocked by co-administration with AMD3100, confirming its action is mediated through the CXCR4 receptor.[8]
AMD3100: An Antagonist with Diverse Applications
In stark contrast, AMD3100 is a potent and selective antagonist of the CXCR4 receptor.[6] It functions by binding to CXCR4 and blocking the interaction with its ligand, CXCL12α. This blockade inhibits the downstream signaling pathways that are normally activated by CXCL12α. For instance, AMD3100 has been shown to inhibit SDF-1 (CXCL12)-mediated GTP-binding, calcium flux, and chemotaxis.[6]
The antagonism of the CXCR4/CXCL12 axis by AMD3100 has several important physiological consequences. In the bone marrow, the interaction between CXCR4 on hematopoietic stem cells (HSCs) and CXCL12 expressed by stromal cells is critical for HSC retention. By disrupting this interaction, AMD3100 leads to the rapid mobilization of HSCs and other leukocytes into the peripheral blood.[4] This property has led to its clinical use in mobilizing stem cells for transplantation.[9]
In the context of cancer, the CXCR4/CXCL12 axis is implicated in tumor growth, invasion, and metastasis.[7] AMD3100 can disrupt the tumor microenvironment by blocking the recruitment of certain immune cells and by sensitizing cancer cells to other therapies.[7][10]
Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the quantitative data from key experiments investigating the effects of this compound and AMD3100.
Table 1: In Vitro Efficacy
| Assay | Compound | Cell Line | Parameter | Value/Effect | Reference |
| Axonal Elongation | This compound | Cerebellar Granule Neurons (CGNs) | Axon Length | Significant increase at 0 - 1.25 µM (24 hours) | [1] |
| Axonal Elongation | This compound + AMD3100 | Spinal Cord Motor Neurons (SCMNs) | Axon Length | AMD3100 blocks this compound-induced elongation | [5] |
| Calcium Mobilization | This compound | C8161 melanoma cells | Intracellular Ca²⁺ | Strong response at 10 µM | [1][5] |
| ERK Phosphorylation | This compound | C8161 melanoma cells | pERK Levels | Increased levels at 10 µM (30 min) | [1][5] |
| Receptor Internalization | This compound | HEK293 cells (CXCR4-YFP) | Internalization | Observed at 10 µM (2 hours) | [1] |
| SDF-1 Mediated GTP-binding | AMD3100 | CCRF-CEM T-cells | IC₅₀ | 27 ± 2.2 nM | [6] |
| SDF-1 Mediated Calcium Flux | AMD3100 | CCRF-CEM T-cells | IC₅₀ | 572 ± 190 nM | [6] |
| SDF-1 Stimulated Chemotaxis | AMD3100 | CCRF-CEM T-cells | IC₅₀ | 51 ± 17 nM | [6] |
Table 2: In Vivo Efficacy
| Model | Compound | Species | Dosing Regimen | Primary Outcome | Reference |
| Sciatic Nerve Crush | This compound | Mouse | 3.2 mg/kg, i.p., twice daily | Accelerated functional recovery (CMAP) | [2] |
| α-Latrotoxin-induced NMJ damage | This compound | CD-1 Mice | 3.2 mg/kg, hind limb injection, twice daily for 3 days | Promoted functional and anatomical recovery of the NMJ | [1] |
| Hematopoietic Stem Cell Mobilization | AMD3100 | Human | Single subcutaneous injection | Mobilization of CD34+ cells | [6] |
| Tumor Microenvironment Modulation | AMD3100 | Mouse (Ovarian Cancer) | Combination with αPD-1 | Increased infiltration of CD8+ T cells | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound and AMD3100.
Protocol 1: In Vitro Motor Neuron Axon Outgrowth Assay
This assay is used to assess the direct effect of this compound and AMD3100 on the elongation of motor neuron axons in culture.[5]
1. Cell Culture:
-
Primary spinal cord motor neurons (SCMNs) are isolated from rat embryos.
-
Neurons are plated on culture dishes pre-coated with a suitable substrate (e.g., poly-L-lysine and laminin) to promote attachment and growth.
-
Cells are maintained in a neurobasal medium supplemented with necessary growth factors.
2. Treatment:
-
After an initial period to allow for attachment and initiation of neurite outgrowth (typically 24 hours), the culture medium is replaced with fresh medium containing the desired concentrations of this compound, AMD3100, or a combination of both. A vehicle control is also included.
-
The cells are incubated with the compounds for a defined period, for example, 24 to 48 hours.
3. Staining and Imaging:
-
Following treatment, the cells are fixed with 4% paraformaldehyde.
-
The neurons are then permeabilized and stained with an antibody against a neuron-specific marker, such as βIII-tubulin, to visualize the axons.
-
Fluorescently labeled secondary antibodies are used for detection.
-
Images of the stained neurons are captured using a fluorescence microscope.
4. Quantification and Analysis:
-
The length of the longest axon for each neuron is measured using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
The average axon length for each treatment group is calculated and compared to the vehicle control to determine the effect of the compounds.
Protocol 2: In Vivo Sciatic Nerve Crush Injury Model
This in vivo model is used to evaluate the pro-regenerative potential of this compound in a setting of peripheral nerve injury.[2]
1. Surgical Procedure:
-
Adult mice are anesthetized.
-
A small incision is made in the thigh to expose the sciatic nerve.
-
The nerve is carefully isolated from the surrounding tissue.
-
A standardized crush injury is induced at a specific location on the nerve using fine forceps for a defined duration (e.g., 30 seconds).
-
The muscle and skin are then sutured.
2. Drug Administration:
-
Post-surgery, mice are divided into treatment groups.
-
This compound is administered, for example, via intraperitoneal injection at a specific dose and frequency (e.g., 3.2 mg/kg, twice daily). A vehicle control group receives injections of the vehicle solution.
-
To confirm CXCR4-mediated effects, a separate group can receive a co-administration of this compound and AMD3100.
3. Functional Recovery Assessment:
-
Functional recovery of the injured nerve is assessed at various time points post-injury (e.g., 7, 14, and 28 days).
-
A common method is the measurement of the compound muscle action potential (CMAP) of the gastrocnemius muscle. This involves stimulating the sciatic nerve proximal to the injury site and recording the electrical response of the muscle.
-
The amplitude and area of the CMAP provide a quantitative measure of nerve reinnervation and functional recovery.
4. Histological Analysis:
-
At the end of the experiment, the sciatic nerves and innervated muscles can be harvested for histological analysis to assess the extent of axonal regeneration and neuromuscular junction reinnervation.
Protocol 3: Hematopoietic Stem Cell Mobilization Assay
This assay quantifies the ability of AMD3100 to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.[6]
1. Animal/Human Subject Treatment:
-
A single dose of AMD3100 is administered to the subject (e.g., subcutaneously in humans or intraperitoneally in mice).
-
For synergistic studies, subjects may be pre-treated with Granulocyte-Colony Stimulating Factor (G-CSF) for several days before AMD3100 administration.
2. Blood Collection:
-
Peripheral blood samples are collected at various time points after AMD3100 administration to capture the peak of cell mobilization (typically a few hours post-injection).
3. Cell Isolation and Staining:
-
Mononuclear cells are isolated from the blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
-
The isolated cells are then stained with a panel of fluorescently labeled antibodies specific for HSPC markers, such as CD34, and other lineage markers to identify different cell populations.
4. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Cells are gated based on their light scatter properties and fluorescence to identify and quantify the population of CD34+ HSPCs.
-
The number of circulating HSPCs per volume of blood is calculated for each time point and treatment group.
5. Colony-Forming Unit (CFU) Assay (Optional):
-
To assess the functional capacity of the mobilized progenitor cells, isolated mononuclear cells can be cultured in a semi-solid medium containing a cocktail of cytokines that support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E).
-
The number of colonies formed after a specific incubation period provides a measure of the number of functional progenitor cells.
Conclusion
This compound and AMD3100 represent powerful tools for investigating the multifaceted roles of the CXCR4 receptor. As a potent agonist, this compound holds promise for therapeutic strategies aimed at promoting nerve regeneration. Conversely, the antagonist AMD3100 has already found its place in the clinic for hematopoietic stem cell mobilization and continues to be explored for its potential in oncology. A thorough understanding of their contrasting mechanisms of action, downstream effects, and the experimental methodologies used to characterize them is paramount for advancing research in these fields. This guide provides a foundational resource for scientists and clinicians working with these important CXCR4-modulating compounds.
References
- 1. A Novel Standardized Peripheral Nerve Transection Method and a Novel Digital Pressure Sensor Device Construction for Peripheral Nerve Crush Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis [jove.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MOBILIZED HEMATOPOIETIC STEM CELL YIELD DEPENDS ON SPECIES-SPECIFIC CIRCADIAN TIMING - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of NUCC-390 for the CXCR4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NUCC-390, a novel small-molecule agonist, with other known modulators of the C-X-C chemokine receptor type 4 (CXCR4). The specificity of this compound for CXCR4 is critically evaluated through an objective comparison of its performance with alternative compounds, supported by available experimental data. This document is intended to aid researchers in making informed decisions regarding the selection of CXCR4-targeting compounds for their studies.
Comparative Performance of CXCR4 Modulators
Table 1: In Vitro Functional Potency of CXCR4 Agonists
| Compound | Compound Type | Assay | Cell Line | Effective Concentration | EC50 | Citation(s) |
| This compound | Small Molecule Agonist | Calcium Mobilization | C8161 melanoma | 10 µM (produces strong response) | Not Reported | [1] |
| ERK Phosphorylation | C8161 melanoma | 10 µM (induces pERK) | Not Reported | [1][2] | ||
| Chemotaxis | C8161 melanoma | 10 µM | Not Reported | [1] | ||
| CXCL12 (SDF-1α) | Endogenous Ligand | GTPγS Binding | Flp-In T-REx 293 (CXCR4-mEGFP) | - | 1.6 ± 0.2 nM | [3] |
| Calcium Mobilization | K562/CHO (CXCR4 WT) | - | ~5 nM | [4] |
Table 2: In Vitro Binding Affinity and Functional Potency of CXCR4 Antagonists
| Compound | Compound Type | Assay | Cell Line/System | IC50/Ki | Citation(s) |
| AMD3100 (Plerixafor) | Small Molecule Antagonist | Inhibition of CXCL12-induced [35S]GTPγS binding | Flp-In T-REx 293 (CXCR4-mEGFP) | IC50: 3.9 x 10-7 M | [3] |
| Inhibition of CXCL12-induced β-galactosidase activity | S. cerevisiae (WT CXCR4) | IC50: 49.2 nM | [5] | ||
| IT1t | Small Molecule Antagonist | Inhibition of CXCL12/CXCR4 interaction | Not specified | IC50: 2.1 nM | [6] |
| Inhibition of Calcium Flux | Not specified | IC50: 23.1 nM | [6] | ||
| Inhibition of CXCL12-induced [35S]GTPγS binding | Flp-In T-REx 293 (CXCR4-mEGFP) | Ki: 5.2 ± 0.1 x 10-9 M | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells) or membrane preparations
-
Radiolabeled CXCR4 ligand (e.g., 125I-SDF-1α)
-
Test compounds (e.g., this compound, AMD3100)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates with glass fiber filters
-
Scintillation counter
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of CXCR4-expressing cells or cell membranes in binding buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
A fixed concentration of radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation: Add the cell or membrane suspension to each well. Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 4°C) with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate or inhibit CXCR4-mediated intracellular calcium release.
Materials:
-
CXCR4-expressing cells (e.g., C8161, CHO-CXCR4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (agonists like this compound or antagonists like AMD3100)
-
CXCL12 (for antagonist testing)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed CXCR4-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test agonist (e.g., this compound) to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., AMD3100) before adding a fixed concentration of CXCL12 (typically EC80).
-
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the compound and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, calculate the EC50 value from the dose-response curve. For antagonists, calculate the IC50 value.
Chemotaxis Assay (Transwell Assay)
This assay assesses the ability of a compound to induce or inhibit cell migration along a chemoattractant gradient.
Materials:
-
CXCR4-expressing cells (e.g., C8161, Jurkat)
-
Transwell inserts (with appropriate pore size, e.g., 5 or 8 µm)
-
24-well plates
-
Chemoattractant (e.g., CXCL12 or an agonist like this compound)
-
Test antagonist (e.g., AMD3100)
-
Serum-free medium
-
Cell staining reagent (e.g., Calcein AM, DAPI)
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of Chemoattractant Gradient: Add serum-free medium containing the chemoattractant to the lower chamber of the 24-well plate. For negative controls, add medium without the chemoattractant.
-
Cell Preparation: Resuspend CXCR4-expressing cells in serum-free medium. For antagonist testing, pre-incubate the cells with the antagonist.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Quantification of Migration:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields or quantify the fluorescence of stained cells using a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the presence of the test compound to the control conditions.
Visualizing Mechanisms and Workflows
CXCR4 Signaling Pathways
The binding of an agonist, such as the endogenous ligand CXCL12 or a small molecule like this compound, to the CXCR4 receptor initiates a cascade of intracellular signaling events. These pathways are crucial for mediating the cellular responses of migration, proliferation, and survival. The primary signaling axes involve G-protein-dependent and β-arrestin-dependent pathways. The specificity of this compound is underscored by the observation that its induced signaling is blocked by the selective CXCR4 antagonist AMD3100.
Caption: CXCR4 signaling pathways activated by agonists and inhibited by antagonists.
Experimental Workflow for Validating CXCR4 Agonist Specificity
The following workflow outlines the key experimental steps to validate the specificity of a putative CXCR4 agonist like this compound.
Caption: Experimental workflow for validating the specificity of a CXCR4 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. AMD3100 is a potent antagonist at CXCR4R334X, a hyperfunctional mutant chemokine receptor and cause of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of NUCC-390 and Other Synthetic CXCR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target for a range of diseases, including nerve damage, cancer, and immunodeficiencies. Activation of this receptor by its endogenous ligand, CXCL12, triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. While the therapeutic potential of agonizing the CXCR4 pathway is significant, the development of synthetic agonists has been challenging. This guide provides a comparative analysis of NUCC-390, a novel small-molecule CXCR4 agonist, with other synthetic alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a recently identified, selective, small-molecule agonist of the CXCR4 receptor.[1] Unlike the native peptide ligand CXCL12, this compound is a non-peptide molecule, which may offer advantages in terms of oral bioavailability and metabolic stability.[2] Studies have demonstrated its ability to mimic the pro-regenerative effects of CXCL12, promoting functional and anatomical recovery of damaged neurons.[2][3] Its mechanism of action involves binding to the CXCR4 receptor and initiating downstream signaling pathways, a process that can be blocked by the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor).[4][5]
Performance Comparison of Synthetic CXCR4 Agonists
A direct quantitative comparison of this compound with other commercially available, small-molecule synthetic CXCR4 agonists is challenging due to the limited number of such compounds and the variability in reported experimental conditions. However, based on available literature, we can compile a comparative overview. For the purpose of this guide, we will compare this compound with another synthetic peptide-based agonist, referred to here as "Compound 12" from a study by Lefrançois et al., which was identified as a full CXCR4 agonist.[6]
Table 1: Quantitative Performance of Synthetic CXCR4 Agonists
| Parameter | This compound | Compound 12 (Peptide-Based) | CXCL12 (Endogenous Ligand) |
| Molecular Type | Small Molecule | Peptide Chimera | Peptide (Chemokine) |
| Calcium Mobilization (EC50) | Data not explicitly available, potent induction observed at 10 µM[4][5] | Not Reported | Potent, dose-dependent induction[7] |
| ERK Phosphorylation (Emax) | Significant increase in pERK levels at 10 µM[4][5] | Not Reported | Robust induction of pERK[8] |
| Chemotaxis (EC50) | Robust chemotactic activity at 10 µM, comparable to CXCL12[8] | Full agonist activity with 25 nM affinity[6] | Potent, bell-shaped dose-response[8] |
| Receptor Internalization | Induces internalization at 10 µM[4][5] | Not Reported | Induces internalization[8] |
Note: EC50 (half-maximal effective concentration) is a measure of potency, while Emax (maximum effect) is a measure of efficacy. Lower EC50 values indicate higher potency. Direct comparison is limited by the lack of standardized reporting of these values for this compound.
Signaling Pathways and Experimental Workflows
The activation of CXCR4 by an agonist like this compound initiates a complex network of intracellular signaling. Key pathways include the mobilization of intracellular calcium, the activation of the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of ERK, and the induction of chemotaxis. These cellular responses are fundamental to the physiological effects of CXCR4 agonism.
Caption: CXCR4 agonist-induced signaling pathways.
The evaluation of synthetic CXCR4 agonists typically involves a series of in vitro assays to characterize their potency and efficacy. A general workflow for these experiments is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are representative protocols for the key assays used to characterize CXCR4 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Culture cells expressing CXCR4 (e.g., HEK293 or C8161 melanoma cells) to 80-90% confluency in a 96-well black-walled, clear-bottom plate.[5]
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the CXCR4 agonist (e.g., this compound) and control compounds (e.g., CXCL12 as a positive control, AMD3100 as an antagonist).
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK.
Methodology:
-
Cell Treatment: Seed CXCR4-expressing cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Agonist Stimulation: Treat the cells with various concentrations of the CXCR4 agonist for a predetermined time (e.g., 5-30 minutes) at 37°C.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using an appropriate substrate and imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK and normalize to the total ERK or a loading control (e.g., β-actin). Plot the normalized p-ERK levels against the agonist concentration to determine the Emax.
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of an agonist to induce directed cell migration.
Methodology:
-
Chamber Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 8 µm pores).
-
Chemoattractant: Add different concentrations of the CXCR4 agonist to the lower chamber in serum-free or low-serum medium.[8][9]
-
Cell Seeding: Resuspend CXCR4-expressing cells in the same medium and add them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C for a period sufficient for cell migration (typically 4-24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view. Plot the number of migrated cells against the agonist concentration to determine the EC50 for chemotaxis.
Conclusion
This compound represents a promising small-molecule CXCR4 agonist with demonstrated efficacy in preclinical models of nerve regeneration. While direct quantitative comparisons with other synthetic small-molecule agonists are currently limited in the public domain, the experimental protocols provided in this guide offer a framework for conducting such comparative studies. The continued investigation and characterization of this compound and other novel CXCR4 agonists will be crucial for advancing the therapeutic potential of targeting this important chemokine receptor. Future studies should focus on generating comprehensive dose-response data to enable a more precise comparison of the potency and efficacy of these emerging drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NUCC-390's Efficacy in Promoting Neuronal Axonal Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of NUCC-390, a novel small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), across different neuronal cell lines. The data presented herein is intended to offer an objective overview of this compound's performance and to provide detailed experimental protocols to aid in the replication and further investigation of its therapeutic potential, particularly in the context of nerve regeneration.
Performance Comparison of this compound in Neuronal Cell Lines
The efficacy of this compound in promoting axonal growth has been evaluated in primary cultures of cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs). The following tables summarize the quantitative data from these studies, offering a side-by-side comparison of this compound's effects.
Table 1: Effect of this compound on Axonal Growth in Cerebellar Granule Neurons (CGNs)
| This compound Concentration (µM) | Average Axon Length (% of Control) | Statistical Significance |
| 0.0625 | ~125% | ***p < 0.001 |
| 0.25 | ~150% | ****p < 0.0001 |
| 1.25 | ~160% | ****p < 0.0001 |
Table 2: Effect of this compound on Axonal Growth in Spinal Cord Motor Neurons (SCMNs) [1]
| This compound Concentration (µM) | Average Axon Length (% of Control) |
| 0.1 | ~120% |
| 0.25 | ~140% |
| 0.5 | ~135% |
| 1.0 | ~125% |
Comparative Analysis with Alternative CXCR4 Ligands
This compound's activity can be contextualized by comparing it to the endogenous CXCR4 ligand, CXCL12α, and the well-characterized CXCR4 antagonist, AMD3100.
Table 3: Functional Comparison of this compound with CXCL12α and AMD3100
| Compound | Mechanism of Action | Primary Effect on Axonal Growth |
| This compound | Small-molecule CXCR4 agonist | Promotes axonal elongation |
| CXCL12α | Endogenous chemokine ligand for CXCR4 | Promotes axonal growth |
| AMD3100 | Selective CXCR4 antagonist | Inhibits CXCL12α and this compound-mediated effects |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Protocol 1: Primary Cerebellar Granule Neuron (CGN) Culture and Axonal Growth Assay
-
Preparation of Culture Substrate:
-
Coat glass coverslips or plastic culture dishes with poly-D-lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.
-
Aspirate the poly-D-lysine solution and wash the culture surface three times with sterile, deionized water. Allow to air dry in a laminar flow hood.
-
-
Isolation and Culture of CGNs:
-
Dissect cerebella from postnatal day 5-7 rat or mouse pups in a sterile dissection medium.
-
Mince the tissue and incubate in a trypsin solution (e.g., 0.25% trypsin-EDTA) for 15 minutes at 37°C.
-
Neutralize the trypsin with a serum-containing medium (e.g., DMEM with 10% fetal bovine serum).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in a defined, serum-free culture medium supplemented with appropriate growth factors.
-
Plate the cells onto the prepared culture substrates at a suitable density.
-
-
This compound Treatment and Immunofluorescence:
-
After allowing the neurons to adhere and extend initial neurites (typically 24 hours), replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as βIII-tubulin, overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest axon for a significant number of neurons per condition using image analysis software.
-
Normalize the average axon length of treated groups to the vehicle control group.
-
Protocol 2: Primary Spinal Cord Motor Neuron (SCMN) Culture and Axonal Growth Assay[1]
-
Preparation of Culture Substrate:
-
Follow the same procedure as for CGN cultures (Protocol 1, Step 1).
-
-
Isolation and Culture of SCMNs: [1]
-
Dissect the ventral horns from the spinal cords of embryonic day 14-15 rat or mouse embryos.
-
Follow a similar enzymatic and mechanical dissociation procedure as described for CGNs (Protocol 1, Step 2).
-
Purify motor neurons from the mixed cell suspension using a density gradient centrifugation method or immunopanning.
-
Plate the purified motor neurons onto the prepared culture substrates in a specialized motor neuron growth medium.
-
-
This compound Treatment and Immunofluorescence: [1]
-
Image Acquisition and Analysis: [1]
-
Acquire and analyze images as described for CGNs (Protocol 1, Step 4) to determine the effect of this compound on SCMN axon length.[1]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway via the CXCR4 receptor.
Caption: Experimental workflow for assessing this compound's effect on axonal growth.
References
A Comparative Guide to NUCC-390: Validating Pro-Regenerative Effects in Multiple Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-regenerative effects of NUCC-390 with alternative therapeutic agents, supported by experimental data from multiple animal models of nerve injury. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a novel small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), has demonstrated significant pro-regenerative capabilities in preclinical studies. By activating the CXCR4 receptor, this compound mimics the endogenous ligand CXCL12α, promoting axonal growth and functional recovery following nerve damage. This guide summarizes the quantitative data from key animal models, outlines the experimental protocols used to generate this data, and visually represents the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Pro-Regenerative Agents
The following tables summarize the performance of this compound in comparison to its natural ligand (CXCL12α), a CXCR4 antagonist (AMD3100), and other potential regenerative factors in two primary animal models of peripheral nerve injury.
Table 1: Sciatic Nerve Crush Model - Functional Recovery (Compound Muscle Action Potential - CMAP)
| Treatment Group | Animal Model | Time Point | CMAP Area (% of Control/Baseline) | Key Findings |
| This compound | Mouse | Day 7 | ~15% | This compound significantly accelerates functional recovery compared to vehicle.[1] |
| Day 14 | ~40% | The pro-regenerative effect is sustained and pronounced at later time points.[1] | ||
| Day 28 | ~60% | Demonstrates a robust and lasting improvement in neuromuscular function.[1] | ||
| Vehicle (Control) | Mouse | Day 7 | ~5% | Spontaneous recovery is significantly slower without treatment.[1] |
| Day 14 | ~20% | Highlights the therapeutic potential of this compound.[1] | ||
| Day 28 | ~40% | |||
| AMD3100 | Mouse | Day 14 | ~10% | Antagonizing CXCR4 significantly impairs functional recovery, confirming the receptor's role in regeneration.[1] |
| This compound + AMD3100 | Mouse | Day 14 | ~15% | The pro-regenerative effects of this compound are blocked by the CXCR4 antagonist, demonstrating its specific mechanism of action.[1] |
| Brain-Derived Neurotrophic Factor (BDNF) | Rat | 12 weeks | Gait analysis showed significant improvement over control. | BDNF promotes axonal regeneration and long-term motoneuron survival. |
| Nerve Growth Factor (NGF) | Rat | 28 & 56 days | Increased motor nerve conduction velocity (MNCV) compared to control.[2] | NGF stimulates nerve regeneration and promotes functional recovery.[2] |
Table 2: α-Latrotoxin (α-LTx) Induced Motor Axon Terminal Degeneration Model - Neurotransmission Recovery (Evoked Junctional Potentials - EJP)
| Treatment Group | Animal Model | Time Point | EJP Amplitude (% of Control/Baseline) | Key Findings |
| This compound | Mouse | 72 hours | Significantly higher than vehicle-treated. | This compound strongly promotes the functional recovery of the neuromuscular junction. |
| Vehicle (Control) | Mouse | 72 hours | Baseline recovery. | Spontaneous recovery is slower in the absence of therapeutic intervention. |
| AMD3100 | Mouse | 72 hours | Lower than vehicle-treated. | Inhibition of CXCR4 impedes the natural regenerative process. |
| This compound + AMD3100 | Mouse | 72 hours | Similar to AMD3100 alone. | Confirms that this compound's pro-regenerative effect is mediated through CXCR4. |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Sciatic Nerve Crush Injury Model in Mice
This model is a widely used method to study peripheral nerve regeneration.
-
Animal Model: Adult male CD1 or C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Intraperitoneal injection of a mixture of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
The mouse is placed in a prone position, and the surgical area on the thigh is shaved and sterilized.
-
A small incision is made in the skin to expose the biceps femoris muscle.
-
The muscle is carefully retracted to reveal the sciatic nerve.
-
A fine hemostatic forceps is used to crush the nerve at a specific location (e.g., 10 mm from the nerve's trifurcation) for a standardized duration (e.g., 30 seconds). The crush site is marked with carbon particles for later identification.
-
The muscle and skin are then sutured.
-
-
Post-operative Care: Animals receive appropriate analgesics and are monitored for signs of infection or distress.
-
Treatment Administration: this compound (e.g., 3.2 mg/kg), AMD3100 (e.g., 5 mg/kg), or vehicle (e.g., saline) is administered via a specified route (e.g., intraperitoneal injection) at defined intervals (e.g., daily) starting from the day of surgery.
α-Latrotoxin (α-LTx) Induced Neuromuscular Junction (NMJ) Degeneration
This model allows for the study of motor axon terminal degeneration and subsequent regeneration.
-
Animal Model: Adult male CD1 mice (8-10 weeks old).
-
Toxin Administration: A sublethal dose of α-Latrotoxin (e.g., 1.5 µg/kg) is injected locally into the hind limb muscle (e.g., gastrocnemius or soleus). This induces a rapid and complete degeneration of the motor nerve terminals.
-
Treatment Administration: this compound, AMD3100, or vehicle is administered (e.g., via intraperitoneal or local injection) at specified time points following toxin injection.
-
Functional Assessment: Electrophysiological recordings of Evoked Junctional Potentials (EJPs) are performed at various time points to assess the recovery of neurotransmission at the NMJ.
In Vivo Electrophysiology: CMAP and EJP Recordings
These techniques are used to quantitatively assess the functional recovery of the neuromuscular system.
-
Compound Muscle Action Potential (CMAP) Recording (Sciatic Nerve Crush Model):
-
The anesthetized mouse is placed on a heating pad to maintain body temperature.
-
Stimulating electrodes are placed to deliver a supramaximal stimulus to the sciatic nerve proximal to the crush site.
-
Recording electrodes are inserted into the gastrocnemius muscle to record the electrical response.
-
The area and amplitude of the CMAP waveform are measured and analyzed to quantify the extent of functional reinnervation.
-
-
Evoked Junctional Potential (EJP) Recording (α-LTx Model):
-
The muscle of interest (e.g., soleus) is dissected and placed in a recording chamber with physiological saline.
-
The nerve innervating the muscle is stimulated with a suction electrode.
-
A microelectrode is inserted into a muscle fiber near the endplate to record the EJP.
-
The amplitude and frequency of EJPs are measured to assess the recovery of synaptic transmission.
-
Mandatory Visualization
Signaling Pathway of this compound in Neuronal Regeneration
The following diagram illustrates the proposed signaling pathway activated by this compound to promote axonal regeneration.
Caption: this compound activates the CXCR4 receptor, initiating downstream signaling cascades that promote gene expression for axonal growth.
Experimental Workflow for Validating Pro-Regenerative Effects
The diagram below outlines the typical experimental workflow for evaluating the efficacy of a pro-regenerative compound like this compound.
Caption: A typical workflow for in vivo validation of pro-regenerative compounds.
Conclusion
The experimental data presented in this guide strongly supports the pro-regenerative effects of this compound in multiple animal models of peripheral nerve injury. Its ability to significantly accelerate functional recovery compared to vehicle controls and its specific, CXCR4-mediated mechanism of action make it a promising candidate for further development as a therapeutic agent for nerve repair. The detailed protocols and visual aids provided herein are intended to facilitate further research and objective comparison with other emerging regenerative therapies.
References
A Comparative In Vitro Analysis of NUCC-390 and CXCL12 Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of NUCC-390, a novel small-molecule CXCR4 agonist, and its natural counterpart, the chemokine CXCL12 (also known as SDF-1α). Both molecules are crucial players in cellular signaling, orchestrating processes such as cell migration, proliferation, and survival through their interaction with the CXCR4 receptor.[1][2] This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound is a recently identified small-molecule agonist of the CXCR4 receptor, exhibiting functional similarities to the endogenous ligand CXCL12.[1][3][4] In vitro studies demonstrate that this compound effectively mimics CXCL12 in inducing key cellular responses mediated by CXCR4, including intracellular calcium mobilization, ERK phosphorylation, receptor internalization, and chemotaxis.[1][3] While direct quantitative comparisons of potency (e.g., EC50 values) in head-to-head studies are not extensively published, available data indicates that this compound elicits a robust response, comparable to that of CXCL12, in various functional assays.[1][3] An interesting distinction is that this compound does not appear to directly compete with CXCL12 for binding to the CXCR4 receptor, suggesting it may act as an allosteric agonist.[3]
Data Presentation: In Vitro Functional Assays
The following table summarizes the comparative in vitro activities of this compound and CXCL12 based on available experimental data.
| Functional Assay | This compound | CXCL12 (SDF-1α) | Cell Line | Key Findings | Reference |
| Calcium Mobilization | Produces a strong intracellular calcium response at 10 µM.[1][5] | Induces a dose-dependent increase in intracellular calcium.[6][7] | C8161 human melanoma cells | The effects of this compound on calcium mobilization were reported to be similar to those produced by SDF-1.[3] The response to both was blocked by the CXCR4 antagonist AMD3100.[1][5] | [1][3][5][6][7] |
| ERK Phosphorylation | Increased levels of phosphorylated ERK (pERK) observed at 10 µM.[1][8] | Increased levels of pERK observed at 100 nM.[8] | C8161 human melanoma cells | Both this compound and SDF-1 stimulate downstream signaling through the MAP kinase pathway.[3][8] | [3][8] |
| Receptor Internalization | Induces internalization of CXCR4 receptors.[1][3] | Induces internalization of CXCR4 receptors.[3] | HEK293 cells expressing YFP-tagged CXCR4 | Both agonists trigger the removal of CXCR4 from the cell surface, a hallmark of receptor activation and desensitization.[3] | [3] |
| Chemotaxis | Matches the robust chemotactic activity of SDF-1.[3] | Induces robust chemotaxis.[3] | C8161 human melanoma cells | This compound is as effective as SDF-1 in stimulating cell migration, a primary biological function of chemokines.[3] | [3] |
| Receptor Binding | Does not significantly inhibit the binding of 125I-SDF-1α to CXCR4 at concentrations up to 10 µM.[3] | Binds with high affinity to CXCR4. | Chem-1 cells | This suggests that this compound may be an allosteric agonist, binding to a site on the receptor distinct from the CXCL12 binding site.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: Culture C8161 human melanoma cells in appropriate media and seed them into a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Compound Addition: Prepare serial dilutions of this compound and CXCL12.
-
Signal Detection: Use a fluorescence microplate reader to measure the baseline fluorescence. Inject the compound dilutions into the wells and record the change in fluorescence intensity over time. The peak fluorescence is proportional to the amount of intracellular calcium released.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC50 values.
Chemotaxis Assay (Boyden Chamber)
This assay quantifies the migration of cells in response to a chemoattractant.
-
Chamber Setup: Use a Boyden chamber with a porous membrane (e.g., 8 µm pores) separating the upper and lower wells.
-
Chemoattractant Addition: Add the chemoattractant (this compound or CXCL12) to the lower chamber. The upper chamber contains the cell suspension in serum-free media.
-
Cell Seeding: Place the cell suspension (e.g., C8161 cells) into the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of the chemoattractant to the number of spontaneously migrated cells (control).
CXCR4 Receptor Internalization Assay
This assay measures the agonist-induced removal of CXCR4 receptors from the cell surface.
-
Cell Culture: Use cells expressing a tagged version of the CXCR4 receptor (e.g., YFP-tagged CXCR4 in HEK293 cells) to allow for visualization.
-
Agonist Treatment: Treat the cells with this compound or CXCL12 for a specific time period (e.g., 30 minutes).
-
Imaging: Visualize the cellular localization of the tagged CXCR4 receptors using fluorescence microscopy. In untreated cells, the receptor is primarily located on the cell membrane. Following agonist treatment, an increase in intracellular fluorescence indicates receptor internalization.
-
Quantification (Optional): The change in cell surface receptor levels can be quantified using techniques like flow cytometry or cell-based ELISA with an antibody that recognizes an extracellular epitope of CXCR4.
Mandatory Visualizations
Signaling Pathways of this compound and CXCL12
Caption: Signaling pathways activated by this compound and CXCL12 via the CXCR4 receptor.
Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for assessing the in vitro potency of this compound and CXCL12.
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging targets in cancer management: role of the CXCL12/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling NUCC-390
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling, use, and disposal of NUCC-390, a novel and selective small-molecule CXCR4 receptor agonist. All personnel must review and understand this information before working with this compound.
Personal Protective Equipment (PPE)
Due to the limited availability of a comprehensive public Safety Data Sheet (SDS), a conservative approach to personal protective equipment is mandatory. The following PPE must be worn at all times when handling this compound in solid or solution form.
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. |
| Hand Protection | Nitrile gloves | Dispose of gloves immediately after handling the compound. Double gloving is recommended for prolonged handling or when working with higher concentrations. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If weighing or handling the solid form where dust may be generated, a NIOSH-approved respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department. |
Handling and Storage
Handling:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Refer to the manufacturer's instructions for optimal storage temperature.
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Report: Report all spills to your laboratory supervisor and institutional EHS department.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in regular trash.
-
Consult your institution's EHS department for specific disposal protocols.
Experimental Protocols Overview
This compound is a CXCR4 receptor agonist that has been shown to promote nerve recovery and axonal regeneration.[1][2] Common laboratory applications involve cell culture and in vivo studies.
Workflow for In Vitro Cell-Based Assays:
Caption: Workflow for in vitro experiments using this compound.
Signaling Pathway of this compound:
Caption: Simplified signaling pathway of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment or the guidance of your institution's Environmental Health and Safety department. Always consult the manufacturer's Safety Data Sheet for the most complete and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
